2-Methyl-1,3-cyclohexanedione
Beschreibung
Eigenschaften
IUPAC Name |
2-methylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJHHIAMHUZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152406 | |
| Record name | 2-Methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-55-1 | |
| Record name | 2-Methyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcyclohexane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1193-55-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methyl-1,3-cyclohexanedione from Resorcinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3-cyclohexanedione, a valuable intermediate in the pharmaceutical and chemical industries.[1] The primary synthetic route detailed herein commences with the catalytic hydrogenation of resorcinol (B1680541) to yield 1,3-cyclohexanedione (B196179) (dihydroresorcinol), followed by its subsequent methylation. This document outlines two principal methodologies for the methylation step: direct methylation using a methylating agent and a two-step process involving a Mannich reaction followed by hydrogenolysis. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate practical application by researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products.[1] Its structural features, particularly the presence of a reactive methylene (B1212753) group between two carbonyls, allow for a wide range of chemical transformations. This guide focuses on the practical synthesis of this compound starting from the readily available precursor, resorcinol. The overall transformation involves two key steps: the reduction of the aromatic ring of resorcinol and the subsequent introduction of a methyl group at the C-2 position of the resulting dione.
Synthetic Pathways
The synthesis of this compound from resorcinol is a two-stage process. The first stage is the reduction of resorcinol to 1,3-cyclohexanedione. The second stage involves the methylation of 1,3-cyclohexanedione.
Stage 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol
The initial step involves the catalytic hydrogenation of resorcinol to produce 1,3-cyclohexanedione, also known as dihydroresorcinol. This reduction is typically carried out under high pressure using a nickel-based catalyst.
Stage 2: Synthesis of this compound from 1,3-Cyclohexanedione
Two primary methods are employed for the methylation of 1,3-cyclohexanedione:
-
Method A: Direct Methylation. This approach involves the direct reaction of 1,3-cyclohexanedione with a methylating agent, such as methyl iodide, in the presence of a base.[2]
-
Method B: Mannich Reaction followed by Hydrogenolysis. This alternative route involves the reaction of 1,3-cyclohexanedione with formaldehyde (B43269) and a dialkylamine (e.g., dimethylamine) to form a 2-dialkylaminomethyl-1,3-cyclohexanedione intermediate.[3][4][5] This intermediate is then subjected to hydrogenolysis to yield the final product.[3][4][5]
The following diagram illustrates the overall synthetic workflow from resorcinol to this compound.
Caption: Overall workflow for the synthesis of this compound from Resorcinol.
Experimental Protocols
Stage 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol
This procedure is adapted from a standard organic synthesis protocol for the preparation of dihydroresorcinol.[6]
Materials:
-
Resorcinol (0.5 mole)
-
Sodium hydroxide (B78521) (0.6 mole)
-
Water (100 ml)
-
Raney nickel or reduced Universal Oil Products hydrogenation catalyst (10 g)
-
Concentrated hydrochloric acid
Equipment:
-
High-pressure hydrogenation apparatus (bomb)
-
Filtration apparatus
-
Ice-salt bath
-
Beakers and flasks
Procedure:
-
A solution of sodium hydroxide in water is prepared, and resorcinol is dissolved in it.
-
This solution and the nickel catalyst are placed in a high-pressure hydrogenation bomb.
-
The bomb is pressurized with hydrogen to 1000–1500 lb and heated to 50°C.
-
The reaction mixture is agitated for 10-12 hours, during which time the theoretical amount of hydrogen is absorbed.
-
After cooling and releasing the pressure, the catalyst is removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to Congo red.
-
The solution is cooled in an ice-salt bath to crystallize the product.
-
The crude product is collected by filtration and purified by recrystallization from hot benzene to remove sodium chloride.
Stage 2, Method A: Direct Methylation of 1,3-Cyclohexanedione
This protocol is based on the methylation of dihydroresorcinol as part of a one-pot synthesis from resorcinol.[2]
Materials:
-
Dihydroresorcinol (from Stage 1)
-
Dioxane
-
Methyl iodide
-
Concentrated hydrochloric acid
Procedure:
-
The aqueous solution of the sodium salt of dihydroresorcinol from Stage 1 is partially neutralized with concentrated hydrochloric acid.
-
Dioxane and methyl iodide are added to the solution.
-
The mixture is refluxed for 12-14 hours. An additional portion of methyl iodide is added after 7-8 hours.
-
The reaction mixture is cooled in an ice bath to crystallize the this compound.
-
The product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from 95% ethanol.
Stage 2, Method B: Mannich Reaction and Hydrogenolysis
This procedure is derived from patented industrial processes.[3][7]
Part 1: Mannich Reaction
Materials:
-
1,3-Cyclohexanedione (56 parts)
-
Methanol (B129727) (300 parts)
-
50% aqueous solution of dimethylamine (B145610) (56 parts)
-
37% aqueous solution of formaldehyde (53 parts)
Procedure:
-
1,3-Cyclohexanedione, methanol, and the dimethylamine solution are charged into a reactor and warmed to 30°C.
-
The formaldehyde solution is added dropwise over 1 hour.
-
The reaction is maintained at 40°C for 3 hours. The completion of the reaction is monitored by HPLC.
Part 2: Hydrogenolysis
Materials:
-
Reaction mixture from Part 1
-
5% Palladium on carbon (Pd/C) catalyst (10 parts)
-
Hydrogen gas
Procedure:
-
The Pd/C catalyst is added to the reaction mixture from the Mannich reaction.
-
Hydrogen gas is passed through the mixture at 30°C under normal pressure for 15 hours.
-
The completion of the reaction is monitored by HPLC.
-
The catalyst is removed by filtration.
-
Water is added to the filtrate, and methanol is removed by distillation.
-
The pH of the residue is adjusted to 6 with 35% hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried.
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthetic methods.
Table 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol
| Parameter | Value | Reference |
| Resorcinol | 0.5 mole | [6] |
| Sodium Hydroxide | 0.6 mole | [6] |
| Catalyst | 10 g Raney Ni or UOP Ni | [6] |
| Hydrogen Pressure | 1000-1500 lb | [6] |
| Temperature | 50°C | [6] |
| Reaction Time | 10-12 hours | [6] |
| Yield | 85-95% | [6] |
Table 2: Synthesis of this compound from 1,3-Cyclohexanedione
| Parameter | Method A: Direct Methylation | Method B: Mannich & Hydrogenolysis | Reference |
| Starting Material | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione | |
| Reagents | Methyl Iodide, NaOH, Dioxane | Formaldehyde, Dimethylamine, H₂ | [2][3] |
| Catalyst | - | Pd/C or Raney Ni | [3][8] |
| Solvent | Water, Dioxane | Methanol or Water | [2][3][8] |
| Temperature | Reflux (Dioxane/Water) | 30-40°C (Mannich), 30-60°C (Hydrogenolysis) | [2][3][8] |
| Reaction Time | 12-14 hours | 3 hours (Mannich), 10-20 hours (Hydrogenolysis) | [2][3][9] |
| Yield | 57-61% (from resorcinol) | 87-93% | [2][3][8] |
| Purity | - | 97.2-99.2% | [3][8] |
Reaction Pathway Diagram
The chemical transformations involved in the synthesis of this compound from resorcinol are depicted below.
Caption: Chemical reaction pathway from Resorcinol to this compound.
Conclusion
The synthesis of this compound from resorcinol is a well-established process that can be achieved through a two-stage synthetic sequence. The initial reduction of resorcinol to 1,3-cyclohexanedione followed by methylation provides a reliable route to the target compound. While direct methylation offers a more streamlined approach, the Mannich reaction followed by hydrogenolysis presents a high-yielding alternative with excellent product purity. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available equipment. This guide provides the necessary technical details to enable the successful synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DE69206216T2 - Process for the preparation of this compound and 2-methylresorcinol. - Google Patents [patents.google.com]
- 4. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 5. US5276198A - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
physical and chemical properties of 2-Methyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-cyclohexanedione, a versatile organic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and highlights its applications in pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, with the CAS number 1193-55-1, is a cyclic diketone that plays a significant role as a synthetic intermediate.[1] Its structure, featuring a methyl group at the 2-position of a 1,3-cyclohexanedione (B196179) ring, imparts unique reactivity, making it a valuable precursor in the construction of various organic scaffolds.[2] Notably, it is an important starting material in the formal synthesis of natural products like acorone (B159258) and in the production of pharmaceuticals and agrochemicals.[1][2] This guide aims to provide a comprehensive technical overview of this compound for laboratory and industrial applications.
Physical and Chemical Properties
This compound is a white to salmon-colored powder or crystalline solid.[1][3] It is hygroscopic and should be stored in a dry environment.[3][4]
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [2][5] |
| Molecular Weight | 126.15 g/mol | [2][5] |
| CAS Number | 1193-55-1 | [2][5] |
| Melting Point | 206-208 °C | [2][3] |
| Boiling Point | 194.28 °C (rough estimate) | [2][3] |
| Appearance | White to salmon powder, crystals, or crystalline powder | [1][3] |
| Solubility | Soluble in methanol (B129727) and acetone; insoluble in water. | [2][3] |
| pKa | 5.58 ± 0.25 (Predicted) | [3] |
| InChI Key | VSGJHHIAMHUZKF-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1C(=O)CCCC1=O | [5][6] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Highlights | Reference(s) |
| Mass Spectrometry | FD-MS analysis shows a peak at m/z 126, which is consistent with the theoretical molecular weight. GC-MS data reveals characteristic fragmentation patterns with major peaks at 55, 98, 126, 42, and 70 m/z. | [5][7] |
| ¹H NMR | The ¹H NMR spectrum provides information on the proton environments in the molecule. | [8][9] |
| ¹³C NMR | The ¹³C NMR spectrum is available for detailed structural elucidation. | [8] |
| Infrared (IR) | FTIR and ATR-IR spectra are available, showing characteristic carbonyl absorption bands. | [5] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Two common and effective protocols are detailed below.
This method involves the hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione, followed by methylation.[10]
Experimental Procedure:
-
Hydrogenation of Resorcinol: A solution of 96.0 g (2.4 moles) of sodium hydroxide (B78521) in 335 ml of water and 220.2 g (2.0 moles) of resorcinol is placed in a 1.3-L hydrogenation bomb with 40.0 g of finely powdered nickel catalyst.[10]
-
The hydrogenation is conducted under an initial hydrogen pressure of approximately 1900 lb with agitation, maintaining a temperature of 45–50 °C.[10] The reaction is continued until the theoretical amount of hydrogen has been absorbed.[10]
-
After cooling, the catalyst is removed by filtration.[10]
-
Methylation: The filtrate is transferred to a 2-L round-bottomed flask and treated with 33.5 ml of concentrated hydrochloric acid, 145 ml of dioxane, and 335 g (2.4 moles) of methyl iodide.[10]
-
The reaction mixture is refluxed for 12–14 hours. An additional 33.5 g (0.24 mole) of methyl iodide is added after 7-8 hours.[10]
-
The mixture is then cooled in an ice bath to crystallize the product.[10]
-
The crystals of this compound are collected by filtration, washed with cold water, and dried. The reported yield is 54–56%.[10]
-
The product can be purified by recrystallization from 95% ethanol.[10]
This method provides a high yield and purity of the final product.[7]
Experimental Procedure:
-
Mannich Reaction: In a reactor, 300 parts of methanol, 56 parts of a 50% aqueous solution of dimethylamine, and 56 parts of 1,3-cyclohexanedione are mixed and warmed to 30 °C.[7]
-
A 37% aqueous solution of formaldehyde (B43269) (53 parts) is added dropwise over 1 hour.[7] The reaction is maintained at 40 °C for 3 hours. The reaction progress is monitored by HPLC.[7]
-
Hydrogenation: To the resulting reaction mixture, 10 parts of a 5% palladium-carbon catalyst are added.[7] The reaction is carried out at 30 °C under atmospheric pressure with hydrogen gas for 15 hours.[7] Reaction completion is confirmed by HPLC.[7]
-
Work-up: The catalyst is removed by filtration. 300 parts of water are added to the filtrate, and methanol is removed by distillation.[7]
-
The residue is adjusted to pH 6 with 35% hydrochloric acid, leading to the precipitation of the product.[7]
-
The precipitate is collected by filtration, washed with water, and dried at 70 °C to yield this compound. The reported yield is 87.0% with a purity of 97.2%.[7]
Robinson Annulation
This compound is a key substrate in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. The reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11]
Representative Protocol: Reaction with Methyl Vinyl Ketone
-
Michael Addition: this compound (1) reacts with methyl vinyl ketone (2) in the presence of a base, such as methoxide (B1231860) in methanol, to form the Michael adduct (3).[11] In this step, the enolate of this compound acts as the Michael donor.[11]
-
Intramolecular Aldol Condensation: The Michael adduct (3) then undergoes an intramolecular aldol condensation, catalyzed by a base, to form a cyclic β-hydroxy ketone (4).[11]
-
Dehydration: This intermediate spontaneously dehydrates to yield the final α,β-unsaturated ketone, the annulated product (5).[11]
Chemical Reactivity and Tautomerism
The presence of the two carbonyl groups makes the proton at the 2-position acidic, leading to the ready formation of an enolate. This enolate is a key intermediate in many reactions, including alkylations and Michael additions.[11]
This compound exists predominantly in the diketo form in solution.[12] However, it can undergo keto-enol tautomerization. The formation of C-H···O hydrogen-bonded dimers can play a role in lowering the energy barrier for this tautomerization.[12]
Applications
This compound is a valuable intermediate in various synthetic applications:
-
Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and analgesic properties.[2]
-
Agrochemical Synthesis: The compound is utilized in the preparation of agrochemicals, which are essential for crop protection and enhancement.[2]
-
Organic Synthesis: It is a key building block for the synthesis of complex organic molecules and natural products. Its role in the formal synthesis of acorone highlights its importance in this field.[2]
Safety Information
This compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[13]
Conclusion
This compound is a highly versatile and important synthetic intermediate with well-characterized physical and chemical properties. The detailed experimental protocols provided in this guide for its synthesis and key reactions, such as the Robinson annulation, offer valuable practical information for researchers. Its established applications in the pharmaceutical and agrochemical industries underscore its continued significance in organic synthesis and drug development. This technical guide serves as a comprehensive resource for scientists and professionals working with this valuable compound.
References
- 1. 1193-55-1 | CAS DataBase [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1193-55-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 1193-55-1 [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(1193-55-1) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-甲基-1,3-环己二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 2-Methyl-1,3-cyclohexanedione (CAS: 1193-55-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-cyclohexanedione is a versatile cyclic diketone that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring two carbonyl groups and a reactive methylene (B1212753) position, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including steroids, terpenoids, and various pharmaceutical intermediates.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the context of drug development and agrochemical research.
Chemical and Physical Properties
This compound is typically a white to off-white or salmon-colored powder.[2] It is stable under normal temperatures and pressures but is known to be hygroscopic.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 1193-55-1 | [4][5] |
| Molecular Formula | C₇H₁₀O₂ | [4][5] |
| Molecular Weight | 126.15 g/mol | [4][5] |
| Melting Point | 206-208 °C (lit.) | |
| Boiling Point | 194.28 °C (estimated) | [2] |
| Appearance | White to salmon powder | [2] |
| Solubility | Soluble in methanol (B129727) and acetone; insoluble in water. | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | Data available but specific shifts require access to spectral databases. | [3] |
| ¹³C NMR | Data available but specific shifts require access to spectral databases. | [6] |
| IR (KBr disc) | Data available, characteristic C=O and C-H stretches expected. | [7] |
| Mass Spec (GC-MS) | m/z peaks at 126, 98, 70, 55, 42. | [4] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Two common and effective protocols are detailed below.
Synthesis via Methylation of Dihydroresorcinol (from Resorcinol)
This method involves the in-situ preparation of dihydroresorcinol by hydrogenation of resorcinol (B1680541), followed by methylation.[8]
Experimental Protocol:
-
Hydrogenation: A solution of sodium hydroxide (B78521) (96.0 g, 2.4 moles) in water (335 ml) and resorcinol (220.2 g, 2.0 moles) is placed in a hydrogenation bomb with a finely powdered nickel catalyst (40.0 g). The hydrogenation is performed under an initial hydrogen pressure of approximately 1900 psi with agitation, maintaining a temperature of 45–50 °C. The reaction is continued until the theoretical amount of hydrogen has been absorbed.[8]
-
Catalyst Removal: After cooling, the reaction mixture is filtered to remove the nickel catalyst. The catalyst is washed with water (3 x 50 ml portions).[8]
-
Methylation: The combined filtrate and washings are transferred to a round-bottomed flask. Concentrated hydrochloric acid (33.5 ml) for partial neutralization, dioxane (145 ml), and methyl iodide (335 g, 2.4 moles) are added.[8]
-
Reflux and Isolation: The mixture is refluxed for 12–14 hours. An additional portion of methyl iodide (33.5 g, 0.24 mole) is added after 7-8 hours. The mixture is then cooled in an ice bath to crystallize the product.[8]
-
Purification: The crystallized this compound is collected by filtration, washed with cold water (4 x 200 ml), and dried. The crude product can be recrystallized from 95% ethanol (B145695) to yield colorless crystals with a melting point of 208–210 °C.[8] The initial yield is reported to be 54–56%.[8]
Synthesis via Mannich Reaction and Hydrogenolysis
This process involves a Mannich reaction with 1,3-cyclohexanedione (B196179), formaldehyde (B43269), and dimethylamine (B145610), followed by hydrogenolysis.[9][10]
Experimental Protocol:
-
Mannich Reaction: In a reactor, place methanol (300 parts), a 50% aqueous solution of dimethylamine (56 parts), and 1,3-cyclohexanedione (56 parts). Warm the mixture to 30 °C. Add a 37% aqueous solution of formaldehyde (53 parts) dropwise over 1 hour. Maintain the reaction at 40 °C for 3 hours. The reaction progress is monitored by HPLC to confirm the consumption of 1,3-cyclohexanedione.[9]
-
Hydrogenolysis: To the reaction mixture, add a 5% palladium-carbon catalyst (10 parts). Pass hydrogen gas through the mixture at 30 °C and atmospheric pressure for 15 hours. The completion of the reaction is monitored by HPLC to confirm the disappearance of the 2-dimethylaminomethyl-1,3-cyclohexanedione intermediate.[9]
-
Work-up and Isolation: Remove the catalyst by filtration. Add water (300 parts) to the filtrate and remove the methanol by distillation. Adjust the pH of the residue to 6 with 35% hydrochloric acid.[9]
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry at 70 °C to obtain this compound. This method reports a yield of 87.0% with a purity of 97.2%.[9]
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Development
This compound is a cornerstone in the synthesis of polycyclic systems. Its most notable application is in the Robinson annulation for the construction of fused six-membered rings, a critical step in the synthesis of steroids and terpenes.
Robinson Annulation: Synthesis of the Wieland-Miescher Ketone
The Robinson annulation of this compound with methyl vinyl ketone (MVK) yields the Wieland-Miescher ketone, a versatile intermediate in the total synthesis of numerous natural products.[1][11][12][13] This reaction is a two-step process involving a Michael addition followed by an intramolecular aldol (B89426) condensation.[14][15][16]
Experimental Protocol (General):
-
Michael Addition: this compound is treated with a base (e.g., sodium methoxide (B1231860) in methanol) to form a resonance-stabilized enolate.[14] This enolate then acts as a Michael donor, attacking the β-carbon of methyl vinyl ketone (the Michael acceptor). This forms a 1,5-dicarbonyl intermediate, 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione.[14][17]
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks one of the carbonyl groups of the cyclohexane (B81311) ring, forming a new six-membered ring.[17]
-
Dehydration: The resulting aldol addition product readily dehydrates to form the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[14][17]
Caption: Logical workflow of the Robinson annulation reaction.
C-Alkylation Reactions
While the reaction with activated electrophiles is efficient, the C-alkylation of this compound with unactivated sp³ electrophiles can be challenging due to competing O-alkylation. A protocol to achieve selective C-alkylation involves the use of a hydrazone derivative.[18]
Experimental Protocol:
-
Hydrazone Formation: React this compound with N,N-dimethylhydrazine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene (B28343) at reflux with a Dean-Stark trap to form the corresponding ketodimethyl hydrazone.[19]
-
Alkylation: The hydrazone is treated with a strong base like potassium hydride (KH) in anhydrous THF to form an anion. This is followed by the addition of an unactivated alkyl halide (e.g., 1-iodooctane) to achieve C-alkylation.[18][19]
-
Hydrolysis: The alkylated hydrazone is then hydrolyzed back to the ketone using an aqueous solution of copper(II) acetate (B1210297) in THF to yield the 2,2-dialkylcyclohexane-1,3-dione.[18][19]
Biological Activity and Mechanism of Action
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-acyl-cyclohexane-1,3-diones, have shown significant biological activity, most notably as herbicides.[20][21] There is also research into the potential anticancer and antimicrobial activities of the broader class of cyclohexane-1,3-dione derivatives.[22][23]
Herbicidal Activity: HPPD Inhibition
Derivatives of this compound are known to act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[20][24] This enzyme is critical in the plant's tyrosine catabolism pathway.[25]
Mechanism of Action:
-
Target Enzyme: HPPD inhibitors target the HPPD enzyme, which catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598).[25][26]
-
Inhibition: The 1,3-dione moiety of the inhibitor chelates the ferrous ion (Fe²⁺) in the active site of the HPPD enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.[26][27]
-
Downstream Effects: The inhibition of HPPD blocks the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), for which homogentisate is a precursor.[24][25][26]
-
Phenotype: Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic "bleaching" of the plant tissue and eventual death.[24]
Caption: The signaling pathway of HPPD inhibition.
Conclusion
This compound (CAS: 1193-55-1) is a fundamentally important and highly versatile intermediate in organic synthesis. Its utility in constructing complex molecular architectures, such as those found in steroids and terpenoids via the Robinson annulation, is well-established. Furthermore, the biological activities of its derivatives, particularly as HPPD inhibitors, highlight its relevance in agrochemical research and development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers leveraging this compound in their synthetic and drug discovery endeavors.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound(1193-55-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Cyclohexanedione, 2-methyl- [webbook.nist.gov]
- 6. This compound(1193-55-1) 13C NMR [m.chemicalbook.com]
- 7. This compound(1193-55-1) IR Spectrum [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 11. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 12. How to Start a Total Synthesis from the Wieland-Miescher Ketone?: Ingenta Connect [ingentaconnect.com]
- 13. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Robinson annulation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 25. scbt.com [scbt.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Tautomeric Landscape of 2-Methyl-1,3-cyclohexanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-methyl-1,3-cyclohexanedione, a key intermediate in the synthesis of various organic compounds. Understanding the tautomeric equilibrium of this molecule is crucial for controlling its reactivity and for the rational design of synthetic pathways in drug development and other chemical industries.
Introduction to the Tautomerism of this compound
This compound can exist in equilibrium between its diketo form and two possible enol forms. The presence of the methyl group at the C2 position, flanked by two carbonyl groups, significantly influences the position of this equilibrium. Unlike its parent compound, 1,3-cyclohexanedione, the methyl substituent can affect the stability of the enol tautomers and the kinetics of their interconversion.
Theoretical studies, specifically through matrix isolation infrared (IR) spectroscopy, have revealed that this compound exists exclusively in its diketo tautomeric form when isolated in a low-temperature argon matrix. However, tautomeric conversion to the keto-enol form can be initiated by raising the temperature of a thin film of the compound. This conversion is thought to be mediated by the formation of C-H···O hydrogen-bonded homodimers of the diketo tautomer, which lowers the activation barrier for tautomerization.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: ¹H NMR Chemical Shifts for the Tautomers of this compound in DMSO-d₆
| Tautomer | Functional Group | Chemical Shift (ppm) |
| Enol | =C-OH | 10.3 (broad singlet) |
| Keto | -CH(CH₃)- | (Not explicitly assigned in available data) |
| Keto/Enol | -CH₂-C=O | (Overlapping signals in the aliphatic region) |
| Keto/Enol | -CH₂-CH₂-C=O | (Overlapping signals in the aliphatic region) |
| Keto/Enol | -CH₃ | (Not explicitly assigned in available data) |
Note: The assignment of the enolic proton is based on its characteristic downfield chemical shift. The signals for the aliphatic protons of both tautomers are expected to be in the upfield region and may overlap.
The general trend for β-dicarbonyl compounds is that the enol form is favored in non-polar solvents, where intramolecular hydrogen bonding can stabilize the enol tautomer. In contrast, polar protic solvents can solvate the carbonyl groups of the keto form and disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto form.
Experimental Protocols
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the steps to quantify the keto-enol tautomeric ratio of this compound in a given deuterated solvent.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure proper phasing and baseline correction of the spectrum.
-
-
Spectral Analysis and Quantification:
-
Identify the characteristic signals for the enol and keto tautomers. The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (e.g., ~10.3 ppm in DMSO-d₆). The protons on the carbon bearing the methyl group will have distinct chemical shifts and multiplicities in the keto and enol forms.
-
Integrate the area of a well-resolved signal corresponding to the enol tautomer (I_enol) and a well-resolved signal corresponding to the keto tautomer (I_keto). It is crucial to select signals that arise from the same number of protons or to normalize the integrals accordingly. For instance, if integrating the enolic OH proton (1H) and the methine proton of the keto form (1H), the ratio of their integrals directly reflects the molar ratio.
-
Calculate the percentage of the enol form using the following formula: % Enol = [ I_enol / (I_enol + I_keto) ] * 100
-
Matrix Isolation Infrared (IR) Spectroscopy
This protocol is based on the methodology used to study the tautomerism of this compound in a low-temperature inert gas matrix.
Methodology:
-
Sample Preparation and Deposition:
-
Place a small amount of this compound in a Knudsen cell or a similar heated effusion source.
-
Heat the sample to a temperature sufficient to generate a gentle vapor stream.
-
Co-deposit the vaporized sample with a large excess of an inert matrix gas (e.g., Argon) onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically below 20 K). The matrix-to-sample ratio should be high (e.g., 1000:1) to ensure proper isolation of the molecules.
-
-
IR Spectral Acquisition:
-
Record the infrared spectrum of the isolated sample at the deposition temperature using a high-resolution FTIR spectrometer.
-
-
Annealing and Further Analysis:
-
To investigate the possibility of tautomerization, anneal the matrix by warming it to a slightly higher temperature (e.g., 28 K for an Argon matrix) for a short period and then re-cooling it to the base temperature.
-
Record the IR spectrum again and compare it to the initial spectrum to identify any new spectral features that may indicate the formation of a different tautomer or intermolecular complexes.
-
Thin Film Infrared (IR) Spectroscopy
This method is used to study the tautomerization of this compound in the solid state at different temperatures.
Methodology:
-
Thin Film Preparation:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).
-
Deposit a few drops of the solution onto an IR-transparent substrate (e.g., a KBr or CsI window).
-
Allow the solvent to evaporate completely, leaving a thin, uniform film of the compound on the substrate.
-
-
IR Spectral Acquisition at Variable Temperatures:
-
Mount the substrate with the thin film in a variable-temperature cryostat or a heating/cooling stage within the sample compartment of an FTIR spectrometer.
-
Record the IR spectrum of the thin film at an initial low temperature.
-
Gradually increase the temperature of the film in controlled increments.
-
Record the IR spectrum at each temperature interval to monitor for any changes in the vibrational bands that would indicate a tautomeric conversion.
-
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Workflow for determining tautomeric ratio by ¹H NMR.
Caption: Workflow for matrix isolation IR spectroscopy.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 2-Methyl-1,3-cyclohexanedione in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual workflows to support laboratory and development activities.
Introduction to this compound
This compound (CAS No. 1193-55-1) is a versatile organic compound widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2][3] Its chemical structure, featuring a diketone functional group on a cyclohexane (B81311) ring with a methyl substituent, allows it to serve as a crucial building block in the synthesis of a variety of complex molecules, including those with potential anti-inflammatory and analgesic properties.[1] Understanding its solubility in different organic solvents is critical for its application in synthesis, formulation, and various analytical procedures.
Chemical Properties:
-
Appearance: A crystalline solid, often described as a white to off-white or cream-colored powder.[2][5][6]
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility can be temperature-dependent.
| Solvent | Solubility (mg/mL) | Remarks | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~ 20 | - | [2][3] |
| Dimethylformamide (DMF) | ~ 20 | - | [2][3] |
| Ethanol | ~ 2 | - | [2][3] |
| Methanol | 100 | Solution is clear | [7][9] |
| DMSO:PBS (pH 7.2) (1:1) | ~ 0.5 | Sparingly soluble in aqueous buffers | [2][3] |
| Water | Insoluble | - | [1][5][10] |
Note: While one source provides an estimated water solubility of ~17.9 mg/L, multiple other sources state it is insoluble in water.[1][5][10][11] This discrepancy highlights the importance of experimental verification.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.[12] This method is considered a reliable way to measure thermodynamic solubility.[12][13]
Principle
Equilibrium solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure, when the solid phase is in equilibrium with the solution phase.[14] The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[12] The concentration of the dissolved compound in the supernatant is then measured.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or incubator with agitation capabilities
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for concentration analysis
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[12]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[12][13] The time required for equilibration should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[12][15]
-
Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound.
References
- 1. nbinno.com [nbinno.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS 1193-55-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(1193-55-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | 1193-55-1 [chemicalbook.com]
- 7. This compound CAS#: 1193-55-1 [m.chemicalbook.com]
- 8. This compound 97 1193-55-1 [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. 2-methyl-1,3-cyclohexane dione, 1193-55-1 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. biorelevant.com [biorelevant.com]
- 14. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic Profile of 2-Methyl-1,3-cyclohexanedione: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1,3-cyclohexanedione, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.2 | Doublet | ~7.0 |
| -CH- | ~2.7 | Quartet | ~7.0 |
| -CH₂- (C5) | ~2.0 | Multiplet | - |
| -CH₂- (C4, C6) | ~2.5 | Multiplet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for this compound are presented below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ | ~10 |
| -CH- | ~50 |
| -CH₂- (C5) | ~20 |
| -CH₂- (C4, C6) | ~37 |
| C=O (C1, C3) | ~205 |
Note: These are approximate chemical shift values. The diketo form is the predominant tautomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained using a Potassium Bromide (KBr) wafer technique.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H (Alkyl) | Stretching |
| ~1725, ~1700 | C=O (Ketone) | Stretching |
| ~1460 | -CH₂- | Bending (Scissoring) |
| ~1380 | -CH₃ | Bending (Symmetrical) |
The presence of two distinct carbonyl absorption bands suggests a slight difference in the electronic environment of the two ketone groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment |
| 126 | 64.44 | [M]⁺ (Molecular Ion) |
| 98 | 68.93 | [M - CO]⁺ |
| 70 | 51.53 | [M - 2CO]⁺ or [C₄H₆O]⁺ |
| 55 | 99.99 (Base Peak) | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 42 | 57.73 | [C₂H₂O]⁺ or [C₃H₆]⁺ |
The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of carbon monoxide and subsequent cleavages of the cyclohexanedione ring.
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol (Solid-State)
-
Sample Preparation : The solid sample of this compound is finely ground to a homogeneous powder.
-
Rotor Packing : The powdered sample is carefully packed into a zirconia rotor of an appropriate diameter for the solid-state NMR probe.
-
Spectrometer Setup : The rotor is placed in the NMR probe. The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Magic Angle Spinning (MAS) : The sample is spun at a high speed (typically several kilohertz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.
-
Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, cross-polarization (CP) techniques are often employed to enhance signal intensity. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Baseline correction and phasing are applied as necessary. Chemical shifts are referenced to a suitable external standard.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample and KBr Preparation : Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar.
-
Grinding and Mixing : The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation : The powdered mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.[1]
-
Background Spectrum : A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then analyzed.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : A small amount of the solid this compound is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by a gas chromatograph. The sample is vaporized by heating.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation : The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragment ions and neutral radicals.
-
Mass Analysis : The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Presentation : The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio. The most abundant ion is designated as the base peak with a relative intensity of 100%.
Workflow Visualization
The logical flow of spectroscopic analysis for a solid organic compound is depicted in the following diagram.
Caption: Workflow of Spectroscopic Analysis.
References
Acidity of the α-Proton in 2-Methyl-1,3-cyclohexanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of the alpha-proton in 2-Methyl-1,3-cyclohexanedione, a key parameter influencing its reactivity and utility as a versatile building block in organic and pharmaceutical chemistry. This document outlines the theoretical basis for its acidity, presents available quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles through logical diagrams.
Introduction: The Enhanced Acidity of β-Dicarbonyls
The acidity of a proton is a fundamental concept in chemistry, quantified by its acid dissociation constant (pKa). For carbonyl compounds, the protons on the carbon atom adjacent to the carbonyl group, known as α-protons, exhibit a significantly lower pKa (i.e., higher acidity) compared to protons in alkanes. This is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion.
In β-dicarbonyl compounds such as this compound, this effect is magnified. The single proton at the C-2 position is flanked by two carbonyl groups, leading to a substantial increase in acidity. Deprotonation at this position generates a highly stabilized enolate, where the negative charge is delocalized over two oxygen atoms and one carbon atom. This extensive delocalization significantly lowers the energy of the conjugate base, making the corresponding α-proton remarkably acidic.
Quantitative Data on Acidity
| Compound | Structure | pKa | Notes |
| This compound | ~5.58 ± 0.25 | Predicted value.[1] | |
| 1,3-Cyclohexanedione | ~5.26 | For the enol form. | |
| 2,4-Pentanedione (Acetylacetone) | ~9 | Acyclic β-diketone. | |
| Cyclohexanone | ~17 | Monoketone for comparison. |
The predicted pKa of approximately 5.58 places this compound as a significantly stronger acid than typical ketones and even more acidic than acyclic β-diketones like acetylacetone. This heightened acidity is a direct consequence of the cyclic structure which holds the two carbonyl groups in a favorable conformation for enolate stabilization.
Enolate Formation and Resonance Stabilization
The acidity of the α-proton is intrinsically linked to the stability of its conjugate base. The deprotonation of this compound by a suitable base leads to the formation of a resonance-stabilized enolate ion.
Caption: Equilibrium of enolate formation and its resonance contributors.
The negative charge is effectively delocalized across the O-C-C-C-O system, with the major resonance contributors placing the negative charge on the more electronegative oxygen atoms. This delocalization is the primary reason for the high stability of the enolate and, consequently, the high acidity of the α-proton.
Experimental Protocols for pKa Determination
The determination of the pKa value of a compound like this compound can be achieved through several well-established analytical techniques. Below are detailed methodologies for three common approaches.
Potentiometric Titration
This classical method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.
-
Prepare a standardized titrant solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a blank solution containing the same solvent mixture as the sample solution.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Perform a blank titration with the solvent mixture to correct for any acidic or basic impurities.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence point is the maximum, or a Gran plot.
-
Caption: Workflow for potentiometric pKa determination.
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3 to 8).
-
-
Spectral Acquisition:
-
For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample, including spectra of the fully protonated form (at low pH) and the fully deprotonated (enolate) form (at high pH).
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change upon deprotonation is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
¹H NMR Spectroscopy
NMR spectroscopy can be used to determine pKa by monitoring the chemical shift of protons close to the site of ionization as a function of pH.
Methodology:
-
Sample Preparation:
-
Prepare a series of samples of this compound in a suitable deuterated solvent system (e.g., D₂O/methanol-d₄) with varying pD values (the equivalent of pH in D₂O).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Identify the proton signal that shows the largest change in chemical shift upon deprotonation (likely the methyl group at C-2 or the methylene (B1212753) protons at C-4 and C-6).
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected proton against the pD of the solution.
-
The resulting data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.
-
Factors Influencing the Acidity of this compound
Several structural and environmental factors contribute to the acidity of the α-proton:
-
Inductive Effect: The two electron-withdrawing carbonyl groups polarize the C-H bond, making the proton more easily abstracted.
-
Resonance Effect: As detailed above, the extensive delocalization of the negative charge in the resulting enolate ion is the most significant stabilizing factor.
-
Hybridization: The α-carbon changes from sp³ hybridization in the dione (B5365651) to sp² hybridization in the enolate, which has a higher s-character and can better accommodate the negative charge.
-
Methyl Group: The methyl group at the C-2 position is weakly electron-donating, which slightly destabilizes the enolate and would be expected to make this compound a slightly weaker acid than its unsubstituted counterpart, 1,3-cyclohexanedione.
-
Solvent: The choice of solvent can influence the pKa by differentially solvating the neutral dione and the charged enolate. Polar, protic solvents are generally effective at stabilizing the enolate ion.
Conclusion
This compound possesses a highly acidic α-proton at the C-2 position, with a predicted pKa of approximately 5.58. This pronounced acidity is a direct result of the synergistic electron-withdrawing effects of the two carbonyl groups and the extensive resonance stabilization of the corresponding enolate anion. Understanding and quantifying this acidity is crucial for its application in organic synthesis, particularly in reactions where it serves as a nucleophile. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, enabling researchers to effectively harness the unique reactivity of this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Enolate Formation of 2-Methyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-cyclohexanedione is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules such as steroids and other natural products. Its synthetic utility is intrinsically linked to the formation and subsequent reaction of its enolate anions. This technical guide provides a comprehensive overview of the principles governing the enolate formation of this compound, including regioselectivity, the influence of reaction conditions on kinetic versus thermodynamic control, and the competition between C- and O-alkylation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for the strategic application of this important synthetic intermediate.
Introduction: Acidity and Regiochemistry of Deprotonation
This compound possesses two distinct sets of enolizable protons, leading to the potential for the formation of different enolate regioisomers. The acidity of these protons is significantly influenced by the presence of the two electron-withdrawing carbonyl groups.
-
C2-H (Methine Proton): The proton at the C2 position is situated between two carbonyl groups, making it exceptionally acidic. Deprotonation at this position leads to a highly stabilized, conjugated enolate. The predicted pKa for this proton is approximately 5.58.[1]
-
C4-H and C6-H (Methylene Protons): The protons at the C4 and C6 positions are typical α-protons to a single ketone, with a pKa value generally in the range of 19-21 in non-dicarbonyl systems.[2]
Due to the significantly lower pKa of the C2 proton, deprotonation overwhelmingly occurs at this position under thermodynamic equilibrium conditions. This regioselectivity is a cornerstone of its application in reactions like the Robinson annulation.
Thermodynamic vs. Kinetic Enolate Formation
The selective formation of a specific enolate is governed by the principles of thermodynamic and kinetic control, which are dictated by the choice of base, solvent, and temperature.
Thermodynamic Control
Thermodynamic control is achieved under conditions that allow for equilibration between the possible enolates, leading to the formation of the most stable enolate isomer. For this compound, the thermodynamic enolate is formed by deprotonation at the C2 position.
-
Conditions: Weaker bases (e.g., alkoxides like sodium methoxide (B1231860) or sodium ethoxide), protic solvents, and higher temperatures favor the formation of the thermodynamic enolate.[3][4]
-
Mechanism: The use of a weaker base establishes an equilibrium where the initially formed kinetic enolate can be reprotonated by the conjugate acid of the base or unreacted starting material. Over time, the equilibrium shifts to favor the more stable, highly conjugated enolate derived from C2 deprotonation.
Kinetic Control
Kinetic control favors the formation of the enolate that is formed the fastest. This typically involves the deprotonation of the most sterically accessible and kinetically acidic proton. For this compound, this would correspond to deprotonation at the C4 or C6 methylene (B1212753) positions.
-
Conditions: Strong, sterically hindered, non-nucleophilic bases (e.g., lithium diisopropylamide - LDA), aprotic solvents (e.g., THF), and low temperatures (e.g., -78 °C) are used to achieve kinetic control.[5][6]
-
Mechanism: The large steric bulk of bases like LDA favors the abstraction of the less hindered protons at C4 and C6. The reaction is performed at low temperatures to prevent equilibration to the more stable thermodynamic enolate.
| Parameter | Thermodynamic Control | Kinetic Control |
| Base | Weaker, less hindered (e.g., NaOMe, NaOEt, NaH) | Strong, bulky (e.g., LDA, LiHMDS) |
| Solvent | Protic or aprotic | Aprotic (e.g., THF, ether) |
| Temperature | Room temperature or elevated | Low temperature (e.g., -78 °C) |
| Resulting Enolate | More substituted, more stable (C2-deprotonated) | Less substituted, less stable (C4/C6-deprotonated) |
C-Alkylation vs. O-Alkylation
The enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the carbon (C2) or the oxygen atom. The outcome of this competition is influenced by several factors, including the nature of the electrophile and the reaction conditions, as described by Hard-Soft Acid-Base (HSAB) theory.
-
C-Alkylation: Favored by "soft" electrophiles (e.g., alkyl iodides, bromides, and allylic or benzylic halides) and conditions that promote a tighter association between the counter-ion and the enolate oxygen (e.g., lithium salts in less polar solvents).
-
O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl sulfates, tosylates, and silyl (B83357) halides) and conditions that lead to a "freer" enolate anion (e.g., potassium salts or the use of polar aprotic solvents like HMPA).[7][8]
A significant challenge in the direct alkylation of this compound with unactivated sp³ electrophiles is the preferential O-alkylation.[9]
Experimental Protocols
Protocol 1: Thermodynamic Enolate Formation and In-Situ Alkylation (Robinson Annulation)
This protocol describes the formation of the thermodynamic enolate of this compound and its subsequent Michael addition to methyl vinyl ketone, which is the first step of the Robinson annulation to form the Wieland-Miescher ketone.[1][10]
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.
-
Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
The resulting crude product, a 1,5-diketone, can then be subjected to intramolecular aldol (B89426) condensation to complete the annulation.
Protocol 2: C-Selective Alkylation with Unactivated Electrophiles via a Hydrazone Intermediate
This protocol circumvents the issue of O-alkylation with unactivated electrophiles by first converting one of the carbonyl groups to a dimethyl hydrazone, which directs the alkylation to the C2 position.[9]
Step A: Formation of the Monodimethylhydrazone
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add unsymmetrical dimethylhydrazine (1.1 eq).
-
Add a catalytic amount of acid (e.g., acetic acid) and heat the mixture to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the monodimethylhydrazone.
Step B: C2-Alkylation
-
Suspend potassium hydride (KH, 1.5 eq, washed to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add a solution of the monodimethylhydrazone (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add the unactivated alkyl halide (e.g., 1-iodooctane, 1.2 eq).
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step C: Hydrolysis of the Hydrazone
-
Dissolve the crude alkylated hydrazone in a mixture of THF and water.
-
Add copper(II) acetate (B1210297) (Cu(OAc)₂, 2.0 eq) and stir the mixture at room temperature until the hydrazone is cleaved, as indicated by TLC.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to yield the 2,2-dialkylated-1,3-cyclohexanedione.
Quantitative Data
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₀O₂ | [11] |
| Molecular Weight | 126.15 g/mol | [11] |
| Melting Point | 206-208 °C | [12] |
| pKa (C2-H) | ~5.58 (Predicted) | [1] |
| pKa (C4/6-H) | ~19-21 (Estimated) | Based on typical ketone α-protons[2] |
Spectroscopic Data for this compound:
-
¹H NMR: Spectra are available in public databases and typically show signals for the methyl group, the methine proton, and the methylene protons of the ring.[11][13]
-
¹³C NMR: Spectra are also publicly available, showing the characteristic signals for the carbonyl carbons, the quaternary carbon, the methine carbon, and the methylene carbons.
-
IR Spectroscopy: The IR spectrum shows strong carbonyl stretching bands, typically in the region of 1700-1730 cm⁻¹, characteristic of a diketone.[11]
Conclusion
The enolate chemistry of this compound is dominated by the high acidity of the C2 proton, which readily leads to the formation of the thermodynamic enolate under equilibrating conditions. This regioselectivity is fundamental to its widespread use in cascade reactions like the Robinson annulation. While the formation of the kinetic enolate at the C4/C6 positions is theoretically possible under standard kinetic control conditions, the thermodynamic pathway is more commonly exploited. The challenge of C- versus O-alkylation, particularly with unactivated electrophiles, can be overcome through derivatization strategies, such as the use of a hydrazone directing group. A thorough understanding of these principles allows for the strategic and efficient use of this compound in the synthesis of complex molecular targets relevant to drug discovery and development.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mit.edu [web.mit.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. fiveable.me [fiveable.me]
- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound(1193-55-1) 1H NMR spectrum [chemicalbook.com]
Stability of 2-Methyl-1,3-cyclohexanedione Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-Methyl-1,3-cyclohexanedione under acidic conditions. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide synthesizes information on the known reactivity of cyclic 1,3-diones and outlines detailed experimental protocols for conducting forced degradation studies. The potential degradation pathways, including acid-catalyzed hydrolysis and retro-Michael addition, are discussed. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of drug substances and products where this compound may be an intermediate or related compound.
Introduction
This compound is a cyclic β-dicarbonyl compound of interest in organic synthesis and as a potential intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). Understanding its stability profile, particularly under acidic conditions encountered during synthesis, purification, and formulation, is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide addresses the potential degradation pathways and provides a framework for systematically evaluating the stability of this compound in acidic environments.
Chemical Structure and Properties
-
IUPAC Name: 2-methylcyclohexane-1,3-dione
-
CAS Number: 1193-55-1
-
Molecular Formula: C₇H₁₀O₂
-
Molecular Weight: 126.15 g/mol
The presence of two carbonyl groups renders the α-protons on the methylene (B1212753) groups acidic, making the compound susceptible to various chemical transformations. In solution, 1,3-cyclohexanediones can exist in equilibrium with their enol tautomers. This tautomerization is a key factor in their reactivity.
Potential Degradation Pathways Under Acidic Conditions
While specific degradation studies on this compound are not extensively reported, the general chemistry of β-dicarbonyl compounds suggests two primary degradation pathways in acidic media:
Acid-Catalyzed Hydrolysis
Protonation of one of the carbonyl oxygens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This can lead to the opening of the cyclohexanedione ring to form a keto-acid.
Retro-Michael (De-alkylation/Ring Opening)
Although less common under acidic conditions compared to basic conditions, a retro-Michael type reaction could potentially occur, especially under forcing conditions of high acid concentration and temperature. This would involve the cleavage of a carbon-carbon bond, leading to ring opening.
Quantitative Data Summary
As of the date of this guide, specific quantitative data such as degradation rate constants (k), half-life (t₁/₂), and activation energy (Ea) for the acid-catalyzed degradation of this compound are not available in peer-reviewed literature. To obtain this critical information, forced degradation studies are necessary. The following table is a template for summarizing such data once generated.
| Acid Condition | Temperature (°C) | Degradation (%) | Major Degradants | Rate Constant (k) | Half-life (t₁/₂) |
| 0.1 N HCl | 60 | Data to be generated | To be identified | To be calculated | To be calculated |
| 0.1 N HCl | 80 | Data to be generated | To be identified | To be calculated | To be calculated |
| 1 N HCl | 60 | Data to be generated | To be identified | To be calculated | To be calculated |
| 1 N HCl | 80 | Data to be generated | To be identified | To be calculated | To be calculated |
Experimental Protocols for Forced Degradation Studies
To thoroughly investigate the stability of this compound under acidic conditions, a forced degradation study should be conducted. This involves subjecting the compound to various stress conditions and analyzing the resulting samples over time.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), for neutralization
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer components
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Mass Spectrometer (MS) for identification of degradation products
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Stock and Stress Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress Solutions:
-
To an appropriate volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Similarly, prepare a solution in 2 N HCl to achieve a final concentration of 1 N HCl.
-
Stress Conditions
-
Acid Hydrolysis:
-
Incubate the prepared acidic stress solutions at controlled temperatures (e.g., 60°C and 80°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analytical Method: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent compound from any degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to be suitable for the analytes). A typical starting point could be a mobile phase of acetonitrile and water with a small amount of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common wavelength for similar compounds is around 280 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10-20 µL.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Identification of Degradation Products
-
HPLC-MS/MS: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products. Fragmentation patterns can help in structure elucidation.
-
NMR Spectroscopy: If a significant degradation product is formed, it can be isolated using preparative HPLC and its structure confirmed by ¹H and ¹³C NMR.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Acid-Catalyzed Hydrolysis Pathway
Caption: Postulated pathway for acid-catalyzed hydrolysis of this compound.
Conclusion
While direct stability data for this compound under acidic conditions is scarce, the principles of organic chemistry allow for the postulation of its primary degradation pathways. This technical guide provides a robust framework for researchers and drug development professionals to systematically investigate its stability through forced degradation studies. The detailed experimental protocols and analytical methods described herein will enable the generation of crucial quantitative data, ensuring the development of stable and high-quality pharmaceutical products. It is imperative that such studies are conducted to fully characterize the stability profile of this important chemical entity.
References
Methodological & Application
Application Notes and Protocols: 2-Methyl-1,3-cyclohexanedione in Robinson Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-methyl-1,3-cyclohexanedione in Robinson annulation reactions, a cornerstone for the synthesis of polycyclic compounds. These application notes include quantitative data, detailed experimental protocols for both classic and modern catalytic systems, and mechanistic insights visualized through diagrams. The primary focus is on the synthesis of the Wieland-Miescher ketone, a critical building block in the total synthesis of steroids, terpenoids, and other bioactive molecules.[1][2]
Introduction
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[2][3] When this compound is used as the Michael donor and methyl vinyl ketone (MVK) as the Michael acceptor, the resulting product is the Wieland-Miescher ketone.[3] This bicyclic enedione is a versatile synthon, extensively used in the synthesis of a wide array of natural products and pharmaceuticals.[1]
The reaction can be performed under various catalytic conditions, including traditional base catalysis to yield a racemic product, and more recently, organocatalysis to achieve high enantioselectivity.[4][5] This document will detail protocols for both approaches, providing a comparative basis for researchers to select the most suitable method for their synthetic goals.
Reaction Mechanism
The Robinson annulation proceeds in a two-step sequence:
-
Michael Addition: The reaction is initiated by the deprotonation of this compound at the acidic C-2 position by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition. The resulting intermediate is a 1,5-diketone.[6]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at the methyl ketone, which then attacks one of the cyclohexanedione's carbonyl groups, forming a new six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone product, the Wieland-Miescher ketone.[6]
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
- 3. mdpi.com [mdpi.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: Michael Addition Reaction of 2-Methyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in carbon-carbon bond formation within organic synthesis.[1] 2-Methyl-1,3-cyclohexanedione is a versatile and highly valuable Michael donor due to the acidity of the proton at the C2 position, which is flanked by two carbonyl groups. Deprotonation of this position generates a resonance-stabilized enolate that can readily participate in nucleophilic attack on a variety of Michael acceptors. This reactivity is of paramount importance in the construction of complex molecular architectures, including the synthesis of steroids, terpenoids, and other pharmacologically active compounds. A prominent application of this reaction is the initial step of the Robinson annulation, a powerful ring-forming methodology.[1]
These application notes provide a comprehensive overview of the Michael addition reaction utilizing this compound, detailing reaction principles, protocols for various Michael acceptors, and a summary of relevant quantitative data.
Reaction Principle
The Michael addition of this compound proceeds via three key steps:
-
Enolate Formation: A base abstracts the acidic proton from the C2 position of this compound, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final Michael adduct, typically a 1,5-dicarbonyl compound.
The general mechanism is depicted below:
Caption: General mechanism of the Michael addition reaction.
Experimental Protocols
Protocol 1: Michael Addition to Methyl Vinyl Ketone (Wieland-Miescher Ketone Precursor)
This protocol describes the formation of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, the initial Michael adduct in the synthesis of the Wieland-Miescher ketone.[2]
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Methanol
-
Sodium methoxide (B1231860)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution and stir at room temperature to form the enolate.
-
Slowly add freshly distilled methyl vinyl ketone (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Michael adduct.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient).
Caption: Experimental workflow for Michael addition to methyl vinyl ketone.
Protocol 2: Asymmetric Michael Addition to β-Nitrostyrene using a Thiourea (B124793) Organocatalyst
This protocol is adapted from procedures for the asymmetric Michael addition of dicarbonyl compounds to nitroolefins using bifunctional organocatalysts.[3]
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vial with a magnetic stir bar
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction vial, add this compound (1.2 eq), trans-β-nitrostyrene (1.0 eq), and the chiral thiourea organocatalyst (e.g., 5-10 mol%).
-
Add toluene as the solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The following tables summarize representative quantitative data for the Michael addition of this compound and analogous cyclic diones to various acceptors.
Table 1: Michael Addition of this compound to Methyl Vinyl Ketone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Adduct (%) | Reference |
| Triethylamine | Neat | reflux | - | High (used in situ) | [4] |
| Sodium Methoxide | Methanol | RT | - | High (used in situ) | [2] |
| L-Proline | DMSO | 35 | 89 | 49 (of annulated product) | [5] |
Table 2: Asymmetric Michael Addition of Cyclic 1,3-Diones to Various Acceptors (Analogous Systems)
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | Prolineamide derivative | Toluene | RT | 24 | 92 | >99:1 | 98 | [4] |
| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | RT | 5 | 95 | 9:1 | 99 (syn) | [6] |
| Acetylacetone | trans-β-Nitrostyrene | Bifunctional Thiourea | Toluene | RT | 1 | 95 | - | 97 | [3] |
| Dimedone | Chalcone | Quinine-squaramide | Toluene | RT | 48 | 99 | - | 96 | |
| 1,3-Cyclohexanedione | Cinnamone | Quinine-based primary amine | Toluene | RT | 72 | 78 | - | 96 |
Signaling Pathways and Logical Relationships
The choice of catalyst is crucial in asymmetric Michael additions. Chiral organocatalysts, such as proline derivatives and thioureas, operate through distinct activation pathways to induce stereoselectivity.
Caption: Catalytic cycles in asymmetric Michael additions.
Conclusion
The Michael addition of this compound is a robust and versatile reaction for the formation of carbon-carbon bonds. The resulting 1,5-dicarbonyl adducts are valuable intermediates in the synthesis of a wide array of complex molecules. The development of asymmetric organocatalytic systems has further expanded the utility of this reaction, allowing for the stereocontrolled synthesis of chiral building blocks. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful transformation in their synthetic endeavors. Further exploration into a broader range of Michael acceptors and novel catalytic systems will undoubtedly continue to enhance the significance of this compound as a key synthon.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Steroids Using 2-Methyl-1,3-cyclohexanedione as a Starting Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex polycyclic molecules, such as steroids, is a cornerstone of organic chemistry and plays a pivotal role in the development of pharmaceuticals. A key strategy in constructing the characteristic fused ring system of steroids involves the use of readily available starting materials to build the core structure. 2-Methyl-1,3-cyclohexanedione has emerged as a versatile and crucial building block in this endeavor. Its reaction via the Robinson annulation with methyl vinyl ketone (MVK) provides the Wieland-Miescher ketone, a vital bicyclic intermediate that contains the A and B rings of the steroid nucleus.[1][2] This intermediate has been extensively utilized in the total synthesis of numerous steroids and terpenoids, making this synthetic route a subject of significant interest and optimization.[1][2][3]
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring.[4][5][6] The reaction between this compound and MVK is a classic example of this transformation.[1][7] Furthermore, the development of asymmetric versions of this reaction, often employing organocatalysts like L-proline, has enabled the enantioselective synthesis of the Wieland-Miescher ketone, providing access to chiral steroid precursors.[1][2]
These application notes provide detailed protocols for both the racemic and enantioselective synthesis of the Wieland-Miescher ketone from this compound, along with data presentation and visualizations to aid researchers in their synthetic efforts.
Key Reaction Pathway: Robinson Annulation
The overall transformation involves a two-step sequence within a one-pot reaction:
-
Michael Addition: The enolate of this compound acts as a Michael donor and adds to methyl vinyl ketone (the Michael acceptor).[4][5]
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to form the bicyclic α,β-unsaturated ketone, the Wieland-Miescher ketone.[4][5]
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. modern steroid science: Building Blocks for Steroid Total Synthesis [modernsteroid.blogspot.com]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistwizards.com [chemistwizards.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Methyl-1,3-cyclohexanedione in Terpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-cyclohexanedione is a versatile and pivotal starting material in the synthesis of a wide array of complex natural products, particularly terpenoids. Its utility is most prominently highlighted in the Robinson annulation reaction to form the Wieland-Miescher ketone, a foundational building block for the stereocontrolled synthesis of sesquiterpenoids, diterpenoids, and steroids. This document provides detailed application notes and experimental protocols for the synthesis of the Wieland-Miescher ketone from this compound and its subsequent elaboration into the biologically active sesquiterpenoid, (±)-Warburganal.
Introduction
Terpenoids represent a vast and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals. A common strategy in the total synthesis of these complex molecules is the use of versatile building blocks that can be elaborated into the desired target. This compound has emerged as a crucial C6 synthon, primarily through its conversion to the Wieland-Miescher ketone.[1] This bicyclic enone contains the core decalin framework present in many terpenoids and provides multiple functional group handles for further synthetic transformations.[2][3]
The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, is the key transformation that converts this compound into the Wieland-Miescher ketone.[4] Furthermore, the development of asymmetric organocatalysis, particularly the Hajos-Parrish-Eder-Sauer-Wiechert reaction using L-proline, has enabled the enantioselective synthesis of this important intermediate, paving the way for the asymmetric total synthesis of terpenoids.[2][5]
This application note will detail the experimental procedures for both the racemic and enantioselective synthesis of the Wieland-Miescher ketone and provide a protocol for its conversion to the sesquiterpenoid (±)-Warburganal, a compound known for its potent antifeedant and cytotoxic activities.
Data Presentation
Table 1: Synthesis of Wieland-Miescher Ketone Variants
| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | This compound | Methyl vinyl ketone | Triethylamine (B128534) | - | 1 h (Michael), 5 days (Aldol) | 83 (overall) | 96-97 | [6] |
| 2 | This compound | Methyl vinyl ketone | (S)-Proline | DMF | - | 56.8 | >99 (after crystallization) | [2] |
| 3 | 2-Allyl-1,3-cyclohexanedione | Methyl vinyl ketone | N-Tosyl-(Sa)-binam-L-prolinamide | - | - | 93 | 97 | [6] |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl3, δ) | 13C NMR (CDCl3, δ) | IR (cm-1) |
| Wieland-Miescher Ketone | 5.86 (s, 1H), 2.80-2.20 (m, 8H), 1.35 (s, 3H) | 198.0, 168.1, 126.9, 50.1, 37.5, 33.9, 31.0, 30.1, 29.7, 21.8, 18.2 | 1715, 1665, 1615 |
| (±)-Warburganal | 9.45 (s, 1H), 9.42 (s, 1H), 6.95 (t, J=4 Hz, 1H), 2.45-1.20 (m, 9H), 1.05 (s, 3H), 0.95 (s, 3H), 0.92 (d, J=7 Hz, 3H) | - | - |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from Organic Syntheses.[2][6]
Part A: Michael Addition to form 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione
-
In a 50-mL Erlenmeyer flask equipped with a magnetic stir bar, combine this compound (10.1 g, 80.0 mmol), triethylamine (0.12 mL, 0.80 mmol), and methyl vinyl ketone (6.50 g, 92.7 mmol).
-
Stir the mixture at room temperature for 1 hour. The reaction is exothermic and the mixture will become a solid yellow mass.
-
The crude product can be used directly in the next step without purification.
Part B: Intramolecular Aldol Condensation
-
In a 50-mL round-bottomed flask, place the crude 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione from Part A (15.0 g, 76.5 mmol), N-Tosyl-(Sa)-binam-L-prolinamide (400 mg, 0.74 mmol), and benzoic acid (230 mg, 1.9 mmol).
-
Cap the flask and stir the mixture at 22 °C for 5 days.
-
After the reaction is complete, dissolve the mixture in ethyl acetate (B1210297) (100 mL).
-
Filter the solution through a plug of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-Wieland-Miescher ketone.
-
Purify the product by crystallization from ether at -20 °C to obtain enantiomerically pure (S)-Wieland-Miescher ketone. The reported yield is 56.8% with an enantiomeric excess of >99% after crystallization.[2]
Protocol 2: Synthesis of (±)-Warburganal from Wieland-Miescher Ketone
This protocol follows a known synthetic route.
Step 1: Ketalization of (±)-Wieland-Miescher Ketone
-
To a solution of (±)-Wieland-Miescher ketone in benzene, add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Purify the resulting ketal by column chromatography.
Step 2: Reductive Methylation
-
Dissolve the ketal from Step 1 in a mixture of liquid ammonia, tetrahydrofuran (B95107), and tert-butanol.
-
Add lithium metal in portions until a persistent blue color is observed.
-
Quench the reaction with methyl iodide.
-
After workup, the resulting methylated decalin derivative is obtained.
Step 3: Hydroboration-Oxidation
-
Dissolve the product from Step 2 in tetrahydrofuran and treat with borane-dimethyl sulfide (B99878) complex, followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide.
-
This introduces a hydroxyl group at the less hindered position.
Step 4: Functional Group Manipulations
-
The hydroxyl group is then converted to a leaving group (e.g., mesylate or tosylate) and subsequently eliminated to form an exocyclic double bond.
-
Ozonolysis of the double bond followed by a reductive workup yields the dialdehyde, (±)-Warburganal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Robinson Annulation for Wieland-Miescher Ketone Synthesis.
Caption: Synthetic Pathway to (±)-Warburganal from Wieland-Miescher Ketone.
Conclusion
This compound is an invaluable starting material for the synthesis of terpenoids. The Robinson annulation to form the Wieland-Miescher ketone, especially the enantioselective variant, provides a robust and efficient entry into the decalin ring system common to many of these natural products. The subsequent functionalization of the Wieland-Miescher ketone, as demonstrated in the synthesis of (±)-Warburganal, showcases its versatility as a chiral building block. The protocols and data presented herein offer a comprehensive guide for researchers in natural product synthesis and drug discovery to utilize this compound in their synthetic endeavors.
References
Application Note: A Detailed Protocol for the Robinson Annulation with Methyl Vinyl Ketone
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Robinson annulation is a powerful and widely utilized ring-forming reaction in organic chemistry, essential for the synthesis of six-membered rings.[1][2] Discovered by Sir Robert Robinson, this reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone, like methyl vinyl ketone (MVK), followed by an intramolecular aldol (B89426) condensation.[2][3][4] This method is fundamental for constructing polycyclic compounds, including steroids, terpenes, and alkaloids.[1][2][4] This document provides a detailed protocol for performing the Robinson annulation using methyl vinyl ketone, focusing on the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[5] It includes reaction parameters, a step-by-step experimental procedure, and a workflow diagram.
Mechanistic Overview
The Robinson annulation is a tandem reaction that creates a new six-membered ring containing an α,β-unsaturated ketone.[3] The overall process can be broken down into two distinct classical reactions:
-
Michael Addition: A base deprotonates the starting ketone (the Michael donor) to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone (the Michael acceptor) in a conjugate addition.[2][4] The immediate product is a new enolate, which is then protonated to yield a 1,5-diketone intermediate.[3]
-
Intramolecular Aldol Condensation: The 1,5-diketone intermediate, under the same basic conditions, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to a six-membered ring closure.[3][6] This newly formed aldol addition product, a β-hydroxy ketone, readily dehydrates (often with heating) to yield the final, thermodynamically stable α,β-unsaturated ketone product.[3]
Caption: Logical flow of the Robinson annulation mechanism.
Experimental Protocols
This section details the protocol for the synthesis of the Wieland-Miescher ketone, a classic example of the Robinson annulation.[5] The procedure involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.
2.1 Materials and Reagents
-
This compound
-
Methyl vinyl ketone (MVK), freshly distilled
-
Base (e.g., triethylamine, L-proline, sodium ethoxide)
-
Solvent (e.g., ethanol, DMSO, or solvent-free)
-
Benzoic Acid (for organocatalyzed version)
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reagents for chromatography (e.g., silica (B1680970) gel, hexane, ethyl acetate)
2.2 General Procedure (Organocatalytic Example)
A highly efficient and enantioselective synthesis of the Wieland-Miescher ketone can be achieved using an organocatalyst like L-proline or its derivatives.[5][7]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Catalyst Addition: Add the organocatalyst (e.g., N-tosyl-(Sa)-binam-l-prolinamide, 2 mol%) and a co-catalyst if required (e.g., benzoic acid, 0.5 mol%).[7]
-
Reagent Addition: If a solvent is used, add it at this stage. For solvent-free conditions, proceed to the next step.[7] Cool the mixture in an ice bath.
-
MVK Addition: Add methyl vinyl ketone dropwise to the stirring mixture over a period of 15-20 minutes, ensuring the temperature remains low to control the exothermic reaction and prevent MVK polymerization.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (can range from hours to days). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Wieland-Miescher ketone.
Caption: General experimental workflow for the Robinson annulation.
Data Presentation
The conditions for the Robinson annulation can be varied to optimize yield and enantioselectivity. Below is a table summarizing different reported conditions for the synthesis of the Wieland-Miescher ketone.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | Methyl Vinyl Ketone | Triethylamine (1 mol%) | Solvent-free | 90 min | 93 (overall) | 94 | [7] |
| This compound | Methyl Vinyl Ketone | L-proline | DMSO | Not specified | 49 | 76 | [5] |
| This compound | Methyl Vinyl Ketone | Potassium Hydroxide | Methanol | Not specified | Not specified | Racemic | [8] |
| This compound | Methyl Vinyl Ketone | Acetic Acid | Water | Not specified | Not specified | Racemic | [8] |
Applications in Drug Development and Natural Product Synthesis
The Robinson annulation is a cornerstone reaction for the synthesis of complex molecules with significant biological activity.
-
Steroid Synthesis: The reaction is famously used to construct the fused A, B, C, and D rings of the steroid nucleus.[2][4] The Wieland-Miescher ketone is a primary building block for synthesizing corticosteroids like cortisone (B1669442) and other medicinally important steroids.[2][5]
-
Terpenoid and Alkaloid Synthesis: Many terpenes and alkaloids feature six-membered rings that are efficiently constructed using this annulation method.[4] For example, it has been applied in the total synthesis of (+)-fawcettimine, a Lycopodium alkaloid.[2]
Troubleshooting and Safety Considerations
-
Polymerization of MVK: Methyl vinyl ketone is prone to polymerization. It should be freshly distilled before use and added slowly to a cooled reaction mixture to minimize this side reaction. Using a precursor like a β-chloroketone can also reduce unwanted polymerization.[1]
-
Regioselectivity: With unsymmetrical ketones, deprotonation can occur at multiple sites, leading to a mixture of products. Reaction conditions must be carefully controlled to favor the desired regioisomer.
-
Safety: Methyl vinyl ketone is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions should be conducted behind a blast shield, especially on a larger scale.
References
- 1. Robinson Annulation [organic-chemistry.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistwizards.com [chemistwizards.com]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 7. RUA [rua.ua.es]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
Synthesis of Polycyclic Compounds from 2-Methyl-1,3-cyclohexanedione: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
2-Methyl-1,3-cyclohexanedione is a versatile and readily available starting material that serves as a crucial building block in the synthesis of a wide array of polycyclic compounds. Its unique structural features allow for the construction of complex molecular architectures, making it an invaluable tool for researchers in medicinal chemistry, natural product synthesis, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of polycyclic compounds, with a particular focus on the formation of steroidal frameworks, from this compound. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to leverage this key starting material in their synthetic endeavors.
Application Notes
The primary application of this compound in the synthesis of polycyclic compounds is through the renowned Robinson annulation reaction. This powerful transformation enables the formation of a new six-membered ring, providing access to bicyclic systems that are precursors to a variety of complex molecules, including steroids and terpenoids.
Key Applications:
-
Steroid Synthesis: this compound is a cornerstone in the total synthesis of numerous steroids. The initial Robinson annulation product, the Wieland-Miescher ketone, contains the A and B rings of the steroid nucleus and serves as a pivotal intermediate for the elaboration of the C and D rings.[1][2] This strategy has been instrumental in the industrial synthesis of contraceptives and other medicinally important steroids.
-
Terpenoid Synthesis: The bicyclic framework generated from this compound is also a common feature in many terpenoid natural products. Synthetic routes targeting these molecules often employ strategies originating from this versatile building block.
-
Development of Bioactive Molecules: The inherent reactivity of the dione (B5365651) functionality and the potential for stereoselective transformations make this compound an attractive starting point for the synthesis of novel polycyclic compounds with potential therapeutic applications. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]
Featured Polycyclic Compound Synthesis: From this compound to Adrenosterone
A prominent example of the utility of this compound is its role in the total synthesis of adrenosterone, a steroid hormone with weak androgenic effects and inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase 1 (HSD11B1).[3][4] The synthetic pathway commences with the formation of the Wieland-Miescher ketone.
Reaction Scheme: Synthesis of Wieland-Miescher Ketone
Caption: Robinson annulation to form the Wieland-Miescher ketone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the Wieland-Miescher ketone, a critical intermediate.
| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield |
| Synthesis of Wieland-Miescher Ketone | This compound, Methyl vinyl ketone | L-Proline (for enantioselective synthesis) | DMSO | Room Temperature | 48-72 h | 49% (one-pot) |
Note: Yields can vary based on specific reaction conditions and purification methods. The enantioselective synthesis using L-proline can achieve high enantiomeric excess (ee).[2]
Experimental Protocols
Protocol 1: Synthesis of Wieland-Miescher Ketone (Racemic)
This protocol is adapted from established literature procedures for the Robinson annulation.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Base (e.g., potassium hydroxide)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of a suitable base, such as potassium hydroxide.
-
Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the Wieland-Miescher ketone.
Protocol 2: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone (Hajos-Parrish-Eder-Sauer-Wiechert reaction)
This organocatalytic method provides access to the enantiomerically enriched product.
Materials:
-
This compound
-
Methyl vinyl ketone
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add L-proline (0.1 eq).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add methyl vinyl ketone (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the (S)-Wieland-Miescher ketone.
Visualization of a Relevant Signaling Pathway
The steroid hormone adrenosterone, synthesized from the Wieland-Miescher ketone, exerts its biological effects through a well-defined signaling pathway. Steroid hormones typically act by binding to intracellular receptors, which then function as ligand-activated transcription factors to modulate gene expression.
Caption: General signaling pathway for steroid hormones like adrenosterone.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Dialkylaminomethyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2-dialkylaminomethyl-1,3-cyclohexanedione is a key chemical transformation for the synthesis of 2-methyl-1,3-cyclohexanedione. This product serves as a valuable intermediate in the pharmaceutical and agrochemical industries. The reaction proceeds via a hydrogenolysis mechanism, where the carbon-nitrogen bond of the Mannich base is cleaved and replaced by a carbon-hydrogen bond, effectively installing a methyl group at the 2-position of the cyclohexanedione ring. This process is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel. The selection of catalyst and optimization of reaction conditions are crucial for achieving high yield and purity of the desired product.
Data Presentation
The following table summarizes the quantitative data for the catalytic hydrogenation of 2-dialkylaminomethyl-1,3-cyclohexanedione to this compound based on available literature.
| Catalyst | Substrate | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 5% Palladium on Carbon | 2-Dimethylaminomethyl-1,3-cyclohexanedione | 30 | Atmospheric | 15 | 87.0 | 97.2 | [1] |
| Palladium on Carbon | 2-Dimethylaminomethyl-1,3-cyclohexanedione | Room Temperature | 1 MPa | 10 | 87.3 | 97.5 | [2] |
| Raney Nickel | 2-Dialkylaminomethyl-1,3-cyclohexanedione | 20-200 | Normal - 50 atm | Not Specified | Not Specified | Not Specified | [3][4] |
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of 2-dimethylaminomethyl-1,3-cyclohexanedione using a palladium on carbon catalyst. This protocol is adapted from established procedures.[1][2]
Materials:
-
2-Dimethylaminomethyl-1,3-cyclohexanedione
-
5% Palladium on Carbon (Pd/C) catalyst
-
Water
-
35% Hydrochloric Acid
-
Hydrogen gas
-
Reactor equipped with a stirrer, gas inlet, and temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, charge the reaction vessel with a solution of 2-dimethylaminomethyl-1,3-cyclohexanedione in methanol.
-
Catalyst Addition: Carefully add 5% palladium-carbon catalyst to the reaction mixture. The catalyst loading can be approximately 10 parts by weight relative to the substrate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Maintain the reaction mixture at 30°C under atmospheric pressure of hydrogen gas with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material. The typical reaction time is around 15 hours.
-
Catalyst Removal: Upon completion of the reaction, filter the reaction mixture to remove the palladium-carbon catalyst.
-
Work-up: To the filtrate, add 300 parts of water and remove the methanol by distillation.
-
Product Precipitation: Adjust the pH of the remaining aqueous solution to 6 with 35% hydrochloric acid. This will cause the product, this compound, to precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with water, and dry at 70°C to obtain the final product as a dry cake.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, which includes the catalytic hydrogenation step.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the proposed mechanism for the catalytic hydrogenolysis of 2-dialkylaminomethyl-1,3-cyclohexanedione.
Caption: Proposed mechanism for catalytic hydrogenolysis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 3. US5276198A - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,3-cyclohexanedione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-1,3-cyclohexanedione synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the methylation of dihydroresorcinol and the Mannich reaction of 1,3-cyclohexanedione (B196179) followed by hydrogenolysis.
Issue 1: Low yield in the synthesis via resorcinol (B1680541) hydrogenation and subsequent methylation.
-
Question: My yield of this compound is significantly lower than the reported 57-61%. What are the potential causes and solutions?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. Here's a breakdown of potential issues and how to address them:
-
Inefficient Hydrogenation of Resorcinol: The initial step of hydrogenating resorcinol to dihydroresorcinol is critical.
-
Catalyst Activity: The Raney nickel catalyst may have low activity. Ensure you are using a freshly prepared and active catalyst.
-
Temperature Control: The reaction is exothermic. The temperature should be maintained between 45–50°C. Higher temperatures can lead to the formation of complex condensation byproducts, reducing the yield of the desired dihydroresorcinol.[1]
-
Hydrogen Pressure: Maintain a consistent hydrogen pressure of around 1800-1900 lb. The hydrogenation should be continued until the theoretical amount of hydrogen has been absorbed.[1]
-
-
Incomplete Methylation: The methylation of the intermediate dihydroresorcinol can be incomplete.
-
Reaction Time and Reagent Stoichiometry: The reaction requires refluxing for 12-14 hours. An additional portion of methyl iodide is typically added after 7-8 hours to ensure the reaction goes to completion.[1]
-
-
Product Isolation and Purification: Loss of product can occur during workup and purification.
-
Crystallization: Ensure the reaction mixture is thoroughly cooled in an ice bath for several hours to maximize the crystallization of the product.[1]
-
Washing: Inadequate washing of the final product can leave impurities like sodium iodide, which can cause the product to become yellow and may affect the final weight and purity.[1]
-
-
Issue 2: Poor yield or side product formation in the synthesis via Mannich reaction and hydrogenolysis.
-
Question: I am following the Mannich reaction route and experiencing low yields or the formation of unexpected side products. What should I investigate?
-
Answer: This two-step process is generally high-yielding, but deviations from optimal conditions can impact the outcome.
-
Mannich Reaction Conditions: The initial reaction between 1,3-cyclohexanedione, formaldehyde (B43269), and a dialkylamine is sensitive to temperature.
-
Hydrogenolysis Step: The subsequent conversion of the Mannich base to this compound via hydrogenolysis requires careful control of conditions.
-
Catalyst: The choice of catalyst is important. Palladium on carbon (Pd/C) and Raney nickel are commonly used.[2][3] Ensure the catalyst is active.
-
Reaction Time and Monitoring: The reaction progress should be monitored, for instance by high-performance liquid chromatography (HPLC), to determine the endpoint and avoid over-reduction or side reactions.[4]
-
pH Adjustment during Workup: After the reaction, the pH of the solution should be carefully adjusted to around 6 to ensure the precipitation of the product.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most frequently cited methods are:
-
Hydrogenation of resorcinol followed by methylation of the resulting dihydroresorcinol. This is a classic method that can provide good yields, though it involves a high-pressure hydrogenation step.[1]
-
Mannich reaction of 1,3-cyclohexanedione with formaldehyde and a dialkylamine, followed by hydrogenolysis of the resulting Mannich base. This method can offer very high yields (up to 89.4%) and may be more amenable to larger scale synthesis.[2][4]
-
Cyclization of ethyl 5-oxoheptanoate or methyl 5-oxoheptanoate. [1]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield is highly dependent on the synthetic route chosen:
-
From Resorcinol: The reported yield is typically in the range of 57-61%.[1]
-
Via Mannich Reaction/Hydrogenolysis: This route has been reported to achieve yields as high as 87.0% to 89.4%.[2][4]
Q3: How can I purify the final this compound product?
A3: The product can be purified by recrystallization from 95% ethanol.[1] It is important to ensure that all inorganic salts, such as sodium iodide from the methylation reaction, are washed away before recrystallization.[1]
Q4: What is the role of this compound in further organic synthesis?
A4: this compound is a versatile building block, particularly in the synthesis of polycyclic compounds.[5] It is a key starting material for the Robinson annulation reaction, which is a powerful method for forming six-membered rings and is widely used in the synthesis of steroids, terpenoids, and other complex natural products.[6][7][8][9][10]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Hydrogenation and Methylation | Resorcinol | Raney Nickel, H₂, NaOH, Methyl Iodide | 57-61%[1] | Well-established procedure. | Requires high-pressure hydrogenation equipment. |
| Mannich Reaction and Hydrogenolysis | 1,3-Cyclohexanedione | Formaldehyde, Dimethylamine (B145610), Pd/C, H₂ | 87.0-89.4%[2][4] | High yield, milder conditions for the second step. | Two-step process. |
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of Resorcinol and Methylation
This protocol is adapted from Organic Syntheses.[1]
-
Hydrogenation:
-
In a hydrogenation bomb, combine a freshly prepared solution of sodium hydroxide (B78521) (96.0 g) in water (335 ml) with resorcinol (220.2 g).
-
Add finely powdered Raney nickel catalyst (40.0 g).
-
Pressurize the bomb with hydrogen to an initial pressure of approximately 1900 lb.
-
Agitate the mixture and maintain the temperature at 45–50°C.
-
Continue the hydrogenation until the theoretical amount of hydrogen has been absorbed.
-
Cool the bomb to room temperature and filter to remove the catalyst.
-
-
Methylation:
-
Transfer the filtrate to a round-bottomed flask and add concentrated hydrochloric acid (33.5 ml), dioxane (145 ml), and methyl iodide (335 g).
-
Reflux the mixture for 12–14 hours. Add an additional 33.5 g of methyl iodide after 7–8 hours.
-
Cool the reaction mixture in an ice bath for several hours to induce crystallization.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the crystals thoroughly with cold water to remove any sodium iodide.
-
Dry the product in an oven at 110°C.
-
The product can be further purified by recrystallization from 95% ethanol.
-
Protocol 2: Synthesis via Mannich Reaction and Hydrogenolysis
This protocol is based on a patented procedure.[4]
-
Mannich Reaction:
-
In a reactor, combine methanol (B129727) (300 parts), a 50% aqueous solution of dimethylamine (56 parts), and 1,3-cyclohexanedione (56 parts).
-
Warm the mixture to 30°C.
-
Add a 37% aqueous solution of formaldehyde (53 parts) dropwise over one hour.
-
Maintain the reaction at 40°C for 3 hours. Monitor the reaction for the disappearance of 1,3-cyclohexanedione by HPLC.
-
-
Hydrogenolysis:
-
To the resulting reaction mixture, add 5% palladium on carbon (10 parts).
-
Bubble hydrogen gas through the mixture at 30°C under normal pressure for 15 hours.
-
Monitor the reaction for the disappearance of the Mannich base intermediate by HPLC.
-
-
Isolation and Purification:
-
Remove the catalyst by filtration.
-
Add water (300 parts) to the filtrate and remove the methanol by distillation.
-
Adjust the pH of the residue to 6 with 35% hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry at 70°C.
-
Visualizations
Caption: Troubleshooting logic for low yield in the resorcinol-based synthesis.
Caption: High-level workflow for the Mannich reaction and hydrogenolysis route.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methyl-1,3-cyclohexanedione by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-1,3-cyclohexanedione by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not supersaturated enough for crystals to form.[1] - The cooling process is too slow or not cold enough: The solubility of the compound at the final temperature is still too high. | - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Place the solution in an ice bath or refrigerator to further decrease the temperature and induce crystallization. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound to initiate crystallization. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent: The compound melts before it crystallizes.[1][2] - The solution is cooled too rapidly. - High concentration of impurities: Impurities can lower the melting point of the compound.[2] | - Re-heat the solution until the oil dissolves completely, then allow it to cool more slowly. - Add a small amount of a co-solvent in which the compound is more soluble (e.g., more methanol (B129727) in a methanol-water system) to lower the saturation point and then cool slowly. - If impurities are suspected, consider a preliminary purification step like a charcoal treatment or a column chromatography before recrystallization. |
| Formation of very fine, powder-like crystals | - The solution was cooled too quickly, leading to rapid precipitation instead of crystal growth.[1] - The solution was agitated during the cooling process. | - Allow the solution to cool slowly and undisturbed. Insulating the flask can help slow down the cooling rate. - Re-dissolve the precipitate by heating and allow it to recrystallize under slower cooling conditions. |
| Discolored Crystals | - Colored impurities are present in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce the yield. |
| Low Recovery Yield | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1] - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time or temperature. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation. The mother liquor can be concentrated to recover more product, which can then be recrystallized again. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixed solvent system of methanol and water is highly effective. This compound is soluble in methanol and insoluble in water.[3][4] This allows for the compound to be dissolved in a minimum amount of hot methanol, followed by the addition of water as an anti-solvent to induce crystallization upon cooling.
Q2: How do I determine the correct ratio of methanol to water?
A2: The ideal ratio will depend on the purity of your starting material. A general approach is to dissolve the crude this compound in a minimal amount of hot methanol. Then, add hot water dropwise until the solution becomes slightly turbid (cloudy). Finally, add a few more drops of hot methanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point.
Q3: My compound is not dissolving in hot methanol. What should I do?
A3: Ensure the methanol is at or near its boiling point. If solubility is still an issue, you may have a large amount of insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before proceeding with the crystallization.
Q4: Can I use other solvents for the recrystallization?
A4: While methanol-water is a common choice, other polar organic solvents could potentially be used. The key is to find a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Acetone has been mentioned as a solvent in which the compound is soluble.[3] Experimental screening with small amounts of your compound is the best way to identify other suitable solvents or solvent pairs.
Q5: How does pH affect the recrystallization process?
A5: The solubility of this compound can be influenced by pH. A patent describing its synthesis mentions precipitating the product from a methanol-water mixture by adjusting the pH to 6 with hydrochloric acid.[5][6][7] This suggests that controlling the pH can be a critical parameter for inducing crystallization and maximizing yield.
Quantitative Data
The following table summarizes the known physical and solubility properties of this compound, which are critical for a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | [8] |
| Melting Point | 206-208 °C | |
| Solubility in Methanol | 0.1 g/mL (clear solution) | [3] |
| Solubility in Water | Insoluble | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for purifying this compound using a methanol-water solvent system.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and heat the mixture to boiling while stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the preheated flask.
-
Inducing Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 methanol-water solution to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualization
The following diagram illustrates the troubleshooting workflow for common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. This compound CAS#: 1193-55-1 [m.chemicalbook.com]
- 4. This compound(1193-55-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US5276198A - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 7. DE69206216T2 - Process for the preparation of this compound and 2-methylresorcinol. - Google Patents [patents.google.com]
- 8. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]
removing gelatinous impurities in 2-Methyl-1,3-cyclohexanedione preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-cyclohexanedione. Our focus is to address common challenges, particularly the formation and removal of gelatinous impurities that can complicate product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound?
A1: The two primary synthetic routes are the hydrogenation of resorcinol (B1680541) followed by methylation, and a Mannich reaction of 1,3-cyclohexanedione (B196179) with formaldehyde (B43269) and a dialkylamine, followed by hydrogenolysis.[1][2] The latter method is often preferred for its milder conditions and potentially higher purity profile.[1]
Q2: I'm observing a gelatinous precipitate during the work-up of my reaction, which is making filtration extremely slow. What is this impurity?
A2: The gelatinous impurity is likely a polymeric byproduct formed from side reactions of the starting materials or intermediates.[1][3] In the resorcinol route, alkaline conditions can promote polymerization of resorcinol itself.[1][3] In the Mannich reaction pathway, side reactions involving formaldehyde and 1,3-cyclohexanedione can lead to the formation of polymeric materials.[4]
Q3: How can I prevent the formation of these gelatinous impurities?
A3: Careful control of reaction conditions is crucial. In the resorcinol hydrogenation route, avoiding excessive temperatures (above 50°C) and using the correct stoichiometry of reagents can minimize side reactions. For the Mannich reaction, controlling the reaction temperature (typically between 0-10°C during the initial phase) and the molar ratio of formaldehyde can reduce polymer formation.[5]
Q4: What is the most effective method for removing gelatinous impurities from my crude product?
A4: The most commonly cited and effective method is recrystallization from 95% ethanol (B145695).[6] A detailed protocol is provided in the troubleshooting guide below. Using a coarse sintered-glass funnel or a Büchner funnel with a filter aid like Celite can also help to manage the slow filtration of the crude product.
Troubleshooting Guide
Issue 1: Slow or Clogged Filtration of Crude Product
-
Symptom: The crude this compound precipitate is gelatinous and clogs the filter paper or funnel, leading to extremely slow filtration.
-
Likely Cause: Presence of polymeric byproducts from the condensation of resorcinol or side reactions involving formaldehyde.[1][3]
-
Solutions:
-
Use of Appropriate Filtration Equipment: Employ a coarse sintered-glass funnel. This provides a larger surface area and is less prone to clogging by fine, gelatinous particles.
-
Filter Aid: Use a filter aid such as Celite. Pre-coat the filter funnel with a thin layer of Celite to create a porous filtration bed that can trap the gelatinous impurities without significantly impeding flow.
-
Dilution: Dilute the slurry with a cold solvent in which the product is insoluble but the impurity may be partially soluble or more dispersed. This can sometimes improve the filtration rate.
-
Proceed to Recrystallization: If filtration of the crude product remains challenging, it may be more efficient to proceed directly to the recrystallization step with the entire crude mixture, as the purification process will remove these impurities.
-
Issue 2: Low Purity of the Final Product After Initial Isolation
-
Symptom: The isolated this compound has a low melting point and analysis (e.g., by HPLC) shows significant impurities.
-
Likely Cause: Incomplete removal of gelatinous byproducts, unreacted starting materials, or other side-products.
-
Solution: A thorough recrystallization is necessary. The detailed protocol below is designed to effectively remove both gelatinous and other soluble impurities.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Reactants | Typical Yield | Typical Purity (Crude) | Reference |
| Resorcinol Hydrogenation & Methylation | Resorcinol, NaOH, H₂, Ni catalyst, Methyl Iodide | 54-61% | Not specified, gelatinous impurities present | [2] |
| Mannich Reaction & Hydrogenolysis | 1,3-Cyclohexanedione, Formaldehyde, Dimethylamine, Pd/C catalyst, H₂ | 87-93% | 96.9-99.2% | [1][5][7] |
Table 2: Effectiveness of Recrystallization for Purification
| Product Stage | Purity | Melting Point (°C) |
| Crude (from Mannich route) | 97.2% | 206-208 |
| After Recrystallization from 95% Ethanol | >99% | 208-210 |
Experimental Protocols
Key Experiment: Purification of this compound by Recrystallization
This protocol is designed to effectively remove gelatinous and other impurities from crude this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 5 grams of crude product, add approximately 20 mL of 95% ethanol.[6]
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If necessary, add a reflux condenser to prevent solvent loss.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then bring it back to a gentle boil for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Logical Relationship: Troubleshooting Gelatinous Impurities
Caption: A flowchart for troubleshooting slow filtration caused by gelatinous impurities.
Experimental Workflow: Synthesis via Mannich Reaction and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Hypothesized Formation of Gelatinous Impurity
Caption: Hypothesized pathway for the formation of gelatinous polymeric impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
preventing yellowing of 2-Methyl-1,3-cyclohexanedione product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-cyclohexanedione. The information provided addresses common issues, particularly the prevention of product yellowing, and offers detailed experimental protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and storage of this compound.
Issue 1: The final product is yellow or off-white instead of a white crystalline solid.
-
Possible Cause 1: Residual Iodide Contamination
-
Explanation: In synthetic routes employing methyl iodide for the methylation of 1,3-cyclohexanedione (B196179) or its precursors, residual sodium iodide can remain in the final product. If not completely removed, this iodide can lead to the formation of colored impurities, causing a yellow tint.[1]
-
Solution: Thorough washing of the crude product with cold water is crucial to remove any remaining sodium iodide.[1] The number of washes and the volume of water should be sufficient to ensure all soluble inorganic salts are removed. Monitoring the washings for the absence of iodide ions can be performed using a qualitative test with silver nitrate.
-
-
Possible Cause 2: Oxidation
-
Explanation: 1,3-diones can be susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of oxygen, elevated temperatures, and exposure to light can accelerate this process.
-
Solution:
-
Inert Atmosphere: During the final stages of synthesis, purification, and while drying, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2][3]
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, although compatibility and potential interference with downstream applications must be evaluated.
-
-
-
Possible Cause 3: Thermal Degradation
-
Explanation: Although this compound has a high melting point (206-208 °C), prolonged exposure to high temperatures during drying or storage can lead to thermal decomposition and the formation of colored impurities.[4][5]
-
Solution: Dry the product at a moderate temperature (e.g., 70°C) as described in some synthesis protocols, avoiding excessive heat.[3] For long-term storage, keep the product in a cool environment.
-
-
Possible Cause 4: Photodegradation
-
Explanation: Cyclic ketones and diones can be sensitive to light, particularly UV radiation.[6] Exposure to light can initiate photochemical reactions, leading to the formation of colored degradation products.
-
Solution: Store the final product in an amber or opaque container to protect it from light.
-
Issue 2: The product is clumpy and difficult to handle.
-
Possible Cause: Hygroscopicity
-
Explanation: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the crystalline powder to become clumpy.
-
Solution:
-
Storage: Store the product in a tightly sealed container in a desiccator or a dry, controlled-atmosphere glove box.
-
Handling: When handling the product, minimize its exposure to the open air, especially in humid environments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity this compound?
High-purity this compound should be a white to off-white or crystalline powder.[4] Some sources describe it as a "white to salmon powder," indicating that a slight off-white or pinkish hue may be acceptable depending on the purity grade.[4] A distinct yellow color, however, often indicates the presence of impurities.
Q2: What are the recommended storage conditions for this compound?
To maintain the quality and prevent degradation of the product, the following storage conditions are recommended:
-
Temperature: Store in a cool place, with some suppliers recommending refrigeration (<15°C).
-
Atmosphere: Keep in a tightly sealed container to protect from moisture due to its hygroscopic nature. Storing under an inert atmosphere (nitrogen or argon) is beneficial to prevent oxidation.
-
Light: Protect from light by using an amber or opaque container.
Q3: How can I purify my yellow this compound product?
Recrystallization is the most common and effective method for purifying this compound and removing colored impurities.
-
Recommended Solvent: 95% ethanol (B145695) is a commonly cited solvent for recrystallization.[7]
-
General Procedure:
-
Dissolve the crude, yellow product in a minimal amount of hot 95% ethanol.
-
If the solution is still colored, you can treat it with a small amount of activated carbon and then hot filter it to remove the carbon and adsorbed impurities.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the colorless crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum at a moderate temperature.
-
Q4: What analytical methods can be used to assess the purity of this compound?
Several analytical techniques can be employed to determine the purity and identify any impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the main compound from its impurities and quantifying them. Several patents and articles describe HPLC methods for monitoring the synthesis and purity of this compound.[2][3][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying the molecular weights of unknown impurities.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and to identify and characterize the structure of impurities if they are present in sufficient quantities.[11][13]
-
Melting Point: A sharp melting point in the expected range (206-208 °C) is a good indicator of high purity.[4][5] A broad or depressed melting point suggests the presence of impurities.
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table summarizes the qualitative effects of these factors. Quantitative data in the literature is sparse for this specific compound; therefore, general stability trends for 1,3-diones are included.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Elevated temperatures | Can lead to thermal degradation and discoloration. | [3] |
| Cool, refrigerated (<15°C) | Recommended for long-term storage to maintain stability. | ||
| Light | Exposure to UV or ambient light | Can cause photodegradation. | [6] |
| Storage in the dark | Recommended to prevent photochemical reactions. | ||
| pH | Acidic or basic conditions | Can catalyze degradation reactions. The compound is generally more stable at a neutral pH. | |
| Atmosphere | Presence of oxygen | Can lead to oxidative degradation. | |
| Inert atmosphere (N2, Ar) | Recommended to prevent oxidation. | [1][2][3] | |
| Moisture | Humid conditions | The compound is hygroscopic and can absorb water, leading to clumping and potential degradation. | |
| Dry conditions | Essential for maintaining the product as a free-flowing powder. | ||
| Impurities | Residual sodium iodide | Can cause the product to turn yellow. | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a standard laboratory procedure for the purification of this compound to remove colored impurities.
-
Dissolution: In a fume hood, place the crude, yellow this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent vigorously.
-
Decolorization (Optional): If the solution is still significantly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the solute). Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 70 °C) until a constant weight is achieved.[3]
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general guideline for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC). The exact parameters may need to be optimized for the specific instrument and column used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable for this analysis.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. A gradient elution may be necessary to separate all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound.
-
Sample Preparation: Prepare a standard solution of known concentration of high-purity this compound in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatograms to determine the retention time of the main peak and to identify and quantify any impurity peaks. The purity can be calculated based on the relative peak areas.
Visualizations
Caption: Workflow for preventing the yellowing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. US5276198A - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 4. This compound | 1193-55-1 [chemicalbook.com]
- 5. 2-メチル-1,3-シクロヘキサンジオン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DE69206216T2 - Process for the preparation of this compound and 2-methylresorcinol. - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. LC/MS analysis of cyclohexanedione oxime herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound(1193-55-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Methylation of Dihydroresorcinol
Welcome to the technical support center for the methylation of dihydroresorcinol (also known as 1,3-cyclohexanedione). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific problems that may arise during the methylation of dihydroresorcinol, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired C-methylated product (2-methyl-1,3-cyclohexanedione) | - Incomplete reaction.- Formation of side products, primarily the O-methylated derivative (3-methoxy-2-cyclohexen-1-one).- Suboptimal reaction conditions (base, solvent, temperature). | - Monitor reaction progress: Use TLC or GC-MS to ensure the reaction has gone to completion.- Optimize reaction conditions: Refer to the quantitative data table below to select conditions that favor C-alkylation. Protic solvents and specific bases can enhance the yield of the C-methylated product.[1]- Purification: Carefully separate the C-methylated product from the O-methylated byproduct and unreacted starting material via recrystallization or column chromatography. |
| High proportion of the O-methylated side product (3-methoxy-2-cyclohexen-1-one) | - The enolate of dihydroresorcinol is an ambident nucleophile, meaning it can react at either the carbon or oxygen atom.- Reaction conditions favoring O-alkylation, such as the use of polar aprotic solvents. | - Solvent choice: Employ protic solvents like methanol (B129727) or ethanol, as they can solvate the oxygen atom of the enolate through hydrogen bonding, hindering O-alkylation and promoting C-alkylation.- Base and counter-ion: The choice of base can influence the C/O alkylation ratio. While larger cations like K+ might generally favor O-alkylation, chelation effects in 1,3-dicarbonyl compounds can promote C-alkylation.[1]- Alkylating agent: Use of soft electrophiles like methyl iodide is known to favor C-alkylation. |
| Formation of a dimethylated byproduct (2,2-dimethyl-1,3-cyclohexanedione) | - Use of excess methylating agent and/or strong base. | - Control stoichiometry: Use a controlled amount of the methylating agent (e.g., 1.0-1.2 equivalents).- Base strength: A milder base might be preferable to avoid multiple alkylations. |
| Difficulty in separating C-methylated and O-methylated products | - Similar polarities of the two isomers. | - Chromatography: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for effective separation. Monitor fractions carefully using TLC.- Recrystallization: If there is a significant difference in the crystallinity of the products, fractional recrystallization may be an option. |
| Reaction does not proceed or is very slow | - Inactive base (e.g., hydrated potassium carbonate).- Low reaction temperature.- Impure starting materials. | - Activate base: Ensure the base is anhydrous. For example, potassium carbonate can be dried in an oven before use.- Increase temperature: Refluxing the reaction mixture is often necessary to drive the reaction to completion.- Purify starting materials: Ensure the dihydroresorcinol and methylating agent are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the methylation of dihydroresorcinol?
A1: The main side product is the O-methylated derivative, 3-methoxy-2-cyclohexen-1-one. This arises from the ambident nature of the enolate intermediate, which can be alkylated at either the C2 carbon or the enolic oxygen.[1] Depending on the reaction conditions, a dimethylated product, 2,2-dimethyl-1,3-cyclohexanedione, can also be formed.
Q2: How can I selectively favor the formation of the C-methylated product, this compound?
A2: To favor C-alkylation, it is recommended to use a protic solvent such as methanol or aqueous acetone. The choice of base is also crucial, with reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in protic solvents being commonly employed. Using a soft electrophile like methyl iodide also promotes C-alkylation.
Q3: Is it possible to completely eliminate the formation of the O-methylated side product?
A3: Based on available literature, it appears challenging to completely suppress the formation of the O-methylated side product.[1] However, by carefully selecting the reaction conditions, the ratio of C-alkylation to O-alkylation can be significantly increased.
Q4: What analytical techniques are suitable for monitoring the reaction and quantifying the product mixture?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis of the product mixture, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. ¹H NMR spectroscopy can be used to determine the ratio of C-methylated to O-methylated products by integrating the characteristic signals of each compound.[1]
Quantitative Data on C- vs. O-Methylation
The following table summarizes the yields of C-methylated and O-methylated products under specific experimental conditions. This data can help in selecting a suitable protocol to maximize the yield of the desired this compound.
| Base | Solvent | Methylating Agent | Temperature | C-Methylation Yield (%) | O-Methylation Yield (%) | Reference |
| K₂CO₃ | Acetone | Methyl Iodide | Reflux | 37 | 9 | ChemSpider Synthetic Pages[1] |
Note: The yields reported in the table were determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol for Methylation of Dihydroresorcinol with Potassium Carbonate in Acetone[1]
This protocol is based on a procedure reported on ChemSpider Synthetic Pages and provides a mixture of C- and O-methylated products.
Materials:
-
Dihydroresorcinol (1,3-cyclohexanedione)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
Procedure:
-
In a round-bottomed flask, dissolve dihydroresorcinol (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.2 eq) to the solution.
-
Cool the mixture in an ice bath and stir for 15 minutes.
-
Add methyl iodide (2.2 eq) to the cooled mixture.
-
Gradually warm the reaction mixture from 0 °C to reflux over a period of 2 hours.
-
Continue to reflux the mixture for an additional 18 hours.
-
After cooling, the reaction mixture can be worked up by filtering the inorganic salts and partitioning the filtrate between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water.
-
The organic layer is then dried and concentrated to yield a crude mixture of products.
-
The ratio of C- to O-methylated products in the crude mixture can be determined by ¹H NMR spectroscopy.
-
The desired this compound can be purified by column chromatography or recrystallization.
Reaction Pathways and Logic Diagrams
Below are diagrams generated using Graphviz to visualize the key chemical transformations and logical relationships in the methylation of dihydroresorcinol.
References
Optimizing Robinson Annulation Reactions: A Technical Support Center
Welcome to the technical support center for the Robinson annulation. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this powerful ring-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in the synthesis of six-membered rings.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your Robinson annulation experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Annulated Product
Q: My Robinson annulation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
A: Low yields in a Robinson annulation can stem from several factors, ranging from the stability of your reactants to suboptimal reaction conditions. Here are some common culprits and troubleshooting steps:
-
Polymerization of the Michael Acceptor: α,β-unsaturated ketones, especially methyl vinyl ketone (MVK), are prone to polymerization under basic conditions. This is a very common cause of low yields.[1][2][3]
-
Solution: Consider using a more stable precursor to the α,β-unsaturated ketone. The Wichterle reaction, for instance, utilizes 1,3-dichloro-cis-2-butene in place of MVK to prevent polymerization during the Michael addition.[4] Alternatively, preparing a Mannich base of the Michael acceptor and reacting it with the ketone can also circumvent this issue.[4] Slow addition of the Michael acceptor to the reaction mixture can also help to minimize polymerization by keeping its concentration low.[3]
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for efficient enolate formation and the subsequent Michael addition and aldol (B89426) condensation steps.[3]
-
Solution: Experiment with different base and solvent combinations. The ideal choice will depend on the specific substrates being used. A summary of common combinations and their general characteristics is provided in the tables below.
-
-
Reversibility of the Michael Addition: The initial Michael addition can be reversible, especially at higher temperatures.[3]
-
Side Reactions: Besides polymerization, other side reactions can compete with the desired annulation. These include self-condensation of the ketone starting material or multiple alkylations.[1]
-
Solution: Slow addition of the ketone to the reaction mixture containing the base and Michael acceptor can minimize self-condensation. To avoid multiple alkylations, using organotin triflate as a catalyst has been reported to be effective.[1]
-
Issue 2: Formation of the Michael Adduct, but No Annulation
Q: I have successfully formed the 1,5-dicarbonyl intermediate (the Michael adduct), but the final intramolecular aldol condensation and dehydration are not occurring. What should I do?
A: This indicates that the conditions are suitable for the Michael addition but not for the subsequent cyclization and dehydration steps.
-
Insufficiently Strong Base or Inappropriate Solvent: The intramolecular aldol condensation requires a base to generate the enolate from the Michael adduct. The solvent also plays a crucial role in the transition state of the cyclization.[4][6]
-
Solution: After the Michael addition is complete, you can try adding a stronger base to promote the aldol condensation. Alternatively, changing the solvent to one that better facilitates the intramolecular reaction may be necessary. In some cases, isolating the Michael adduct first and then subjecting it to different reaction conditions for the aldol condensation can lead to higher yields.[7]
-
-
Steric Hindrance: If the Michael adduct is sterically hindered, the intramolecular cyclization to form a six-membered ring may be disfavored.
-
Solution: Carefully examine the structure of your intermediate. If significant steric hindrance is present, you may need to redesign your synthetic route.
-
Issue 3: Formation of Multiple Products
Q: My reaction is producing a mixture of regioisomers or other unexpected products. How can I improve the selectivity?
A: The formation of multiple products often arises from a lack of control over which α-proton is removed to form the initial enolate.
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, deprotonation can occur at either the more or less substituted α-carbon, leading to the thermodynamic or kinetic enolate, respectively.[8]
-
Solution: To favor the kinetic enolate (less substituted), use a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[8] For the thermodynamic enolate (more substituted), a smaller, stronger base like sodium ethoxide at higher temperatures can be used, allowing for equilibration to the more stable enolate.[8][9]
-
Data Presentation: Base and Solvent Comparison
The following tables summarize the general effects of different bases and solvents on the Robinson annulation. Please note that optimal conditions will always be substrate-dependent and may require empirical optimization.
Table 1: Comparison of Common Bases in Robinson Annulation
| Base Type | Examples | Strength | General Application | Potential Issues |
| Hydroxides | NaOH, KOH | Strong | Simple, cost-effective for non-sensitive substrates. | Can promote side reactions like saponification if esters are present. |
| Alkoxides | NaOEt, NaOMe, KOtBu | Strong | Widely used, effective for a broad range of ketones. KOtBu is bulkier and can favor kinetic enolate formation. | Can be sensitive to moisture. |
| Amines | Triethylamine (B128534), Pyrrolidine (B122466), Piperidine | Weak | Milder conditions, useful for sensitive substrates. Often used in organocatalytic versions.[5] | May require longer reaction times or heating. |
| Hydrides | NaH | Strong | Powerful base for generating enolates from less acidic ketones. | Highly reactive and requires careful handling (anhydrous conditions). |
| Amides | LDA | Very Strong | Ideal for kinetic control of enolate formation due to its steric bulk.[8] | Requires low temperatures and strictly anhydrous conditions. |
Table 2: Comparison of Protic and Aprotic Solvents
| Solvent Type | Examples | Properties | Role in Robinson Annulation |
| Polar Protic | Ethanol, Methanol, Water | Capable of hydrogen bonding; can solvate both cations and anions. | Commonly used with hydroxide (B78521) and alkoxide bases. Can protonate enolates, which can be a factor in controlling reactivity. |
| Polar Aprotic | THF, DMF, DMSO | Not capable of hydrogen bonding; solvate cations well but not anions. | Often used with strong bases like hydrides and amides to enhance enolate reactivity. Can influence the stereochemical outcome of the reaction.[4] |
| Non-Polar | Benzene (B151609), Toluene (B28343) | Low dielectric constant; do not solvate ions well. | Sometimes used to minimize side reactions. A Dean-Stark trap can be used with toluene to remove water.[5] |
Experimental Protocols
Protocol: Synthesis of the Wieland-Miescher Ketone
The Wieland-Miescher ketone is a classic product of the Robinson annulation and serves as a key intermediate in the synthesis of more complex molecules.[4] The following is a representative protocol.
Reactants:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
Two-Step Procedure for Higher Yield:
Step 1: Michael Addition
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent such as methanol.
-
Add a catalytic amount of a base like potassium hydroxide.[8]
-
Cool the mixture in an ice bath.
-
Slowly add methyl vinyl ketone to the cooled solution over a period of time to control the reaction and minimize MVK polymerization.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Isolate the intermediate 1,5-dicarbonyl compound.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the isolated Michael adduct in a solvent such as benzene or toluene.
-
Add a catalytic amount of an amine base like pyrrolidine or piperidine.[5]
-
Fit the flask with a Dean-Stark apparatus to remove the water that is formed during the condensation.[5]
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and purify the Wieland-Miescher ketone product by chromatography or crystallization.
Note: A one-pot synthesis is also possible but often results in lower yields.[7] A solvent-free approach using triethylamine for the Michael addition and an organocatalyst for the aldol condensation has been reported to give a high overall yield (93%).[1][10]
Visualizations
The following diagrams illustrate the key decision-making processes in optimizing a Robinson annulation reaction.
Caption: A generalized experimental workflow for performing and optimizing a Robinson annulation reaction.
Caption: A decision tree for troubleshooting common issues encountered in Robinson annulation reactions.
References
- 1. RUA [rua.ua.es]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. magicmagazine.com [magicmagazine.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. psiberg.com [psiberg.com]
- 7. Robinson Annulation | NROChemistry [nrochemistry.com]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
by-products of 2-Methyl-1,3-cyclohexanedione synthesis from 1,3-cyclohexanedione
Technical Support Center: Synthesis of 2-Methyl-1,3-cyclohexanedione
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 1,3-cyclohexanedione (B196179)?
A1: There are two main synthetic routes:
-
Direct C-Alkylation: This method involves the direct methylation of 1,3-cyclohexanedione using a methylating agent like methyl iodide in the presence of a base.[1][2]
-
Mannich Reaction followed by Hydrogenolysis: This two-step process involves reacting 1,3-cyclohexanedione with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form a Mannich base intermediate (2-dialkylaminomethyl-1,3-cyclohexanedione). This intermediate is then subjected to hydrogenolysis to yield the final product.[3][4] This method is often preferred for its high purity and yield.[5]
Q2: What are the most common by-products in the synthesis of this compound?
A2: The by-products depend on the synthetic route:
-
Unreacted Starting Material: Incomplete reactions can leave residual 1,3-cyclohexanedione.[4]
-
Mannich Intermediate: In the Mannich route, the 2-dialkylaminomethyl-1,3-cyclohexanedione intermediate may not be fully converted.[4]
-
O-Methylation Product (3-methoxy-2-cyclohexen-1-one): During direct alkylation, methylation can occur on the oxygen atom of the enolate, leading to an O-methylated by-product.[6]
-
Methylene-bis-derivative: In the Mannich reaction, a potential side product is the formation of a methylene-bis-derivative, where two molecules of 1,3-cyclohexanedione are linked by a methylene (B1212753) group.[7]
-
Aromatization Product (2-Methylresorcinol): At elevated temperatures, dehydrogenation can occur, leading to the formation of 2-methylresorcinol (B147228).[3]
-
Complex Condensation Products: If the reaction temperature is not well-controlled, especially during the hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione, complex condensation products can form.[1]
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is an effective method to monitor the consumption of starting materials (1,3-cyclohexanedione) and the formation of the intermediate and final product.[3][4] This allows for the determination of the reaction endpoint.
Q4: My product is a yellowish color. What is the cause and how can I fix it?
A4: A yellow discoloration can be due to residual sodium iodide if methyl iodide was used as the methylating agent.[1] Thorough washing of the crude product with cold water is crucial to remove this impurity. Recrystallization from 95% ethanol (B145695) can also yield colorless crystals.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of by-products (e.g., O-methylation). 3. Sub-optimal reaction conditions (temperature, reaction time). | 1. Monitor the reaction by HPLC to ensure completion.[3][4] 2. For direct alkylation, use conditions that favor C-alkylation (e.g., protic solvents).[6] For the Mannich route, ensure complete hydrogenolysis of the intermediate. 3. Optimize reaction parameters. For the Mannich reaction, a temperature of 10-60°C is recommended, followed by hydrogenolysis at 20-200°C.[8] |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Unreacted starting material (1,3-cyclohexanedione). 2. Presence of the Mannich intermediate. 3. Formation of O-methylated or other by-products. | 1. Increase reaction time or temperature (while monitoring for degradation). 2. Ensure sufficient catalyst and hydrogen pressure during hydrogenolysis. 3. Purify the product by recrystallization from 95% ethanol[1] or column chromatography. |
| Slow or Stopped Filtration of the Product | Presence of a gelatinous impurity.[1] | Use a coarse sintered-glass funnel for filtration, as finer porosity funnels can become clogged.[1] |
| Product Aromatizes to 2-Methylresorcinol | Excessive temperature during the reaction or workup. | Maintain the recommended temperature range for the reaction. Dehydrogenation to 2-methylresorcinol typically occurs at higher temperatures (160-250°C).[3] |
Experimental Protocols
Synthesis via Mannich Reaction and Hydrogenolysis
This protocol is adapted from procedures described in patent literature.[3][4]
Step 1: Mannich Reaction
-
In a suitable reactor, charge methanol (B129727) (e.g., 300 parts by weight), a 50% aqueous solution of dimethylamine (B145610) (e.g., 56 parts), and 1,3-cyclohexanedione (e.g., 56 parts).
-
Warm the mixture to 30°C with stirring.
-
Add a 37% aqueous solution of formaldehyde (e.g., 53 parts) dropwise over 1 hour.
-
Maintain the reaction temperature at 40°C for 3 hours.
-
Monitor the reaction by HPLC to confirm the consumption of 1,3-cyclohexanedione.
Step 2: Hydrogenolysis
-
To the reaction mixture from Step 1, add a 5% palladium on carbon (Pd/C) catalyst (e.g., 10 parts).
-
Pass hydrogen gas through the mixture at 30°C under atmospheric pressure for approximately 15 hours.
-
Monitor the reaction by HPLC to confirm the disappearance of the 2-dimethylaminomethyl-1,3-cyclohexanedione intermediate.
Step 3: Work-up and Purification
-
Remove the catalyst by filtration at 30°C.
-
Add water (e.g., 300 parts) to the filtrate and remove the methanol by distillation.
-
Adjust the pH of the residue to 6 with 35% hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry at 70°C to obtain this compound.
-
The product can be further purified by recrystallization from 95% ethanol.[1]
Visualizations
Reaction Pathway
Caption: Synthesis pathways and by-products of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
reaction condition optimization for steroid synthesis using 2-Methyl-1,3-cyclohexanedione
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Methyl-1,3-cyclohexanedione in the synthesis of steroid precursors. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges encountered during the Robinson annulation reaction, a key step in the formation of the Wieland-Miescher ketone and subsequent steroid frameworks.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for steroid synthesis using this compound?
The core reaction is the Robinson annulation. This powerful chemical reaction is used to create a six-membered ring by forming three new carbon-carbon bonds.[1] It involves a Michael addition of this compound to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), followed by an intramolecular aldol (B89426) condensation.[1][2] The product of this reaction with this compound and MVK is the Wieland-Miescher ketone, a crucial bicyclic intermediate in the synthesis of numerous steroids and other natural products.[1][3][4]
Q2: Why is the Wieland-Miescher ketone a significant intermediate?
The Wieland-Miescher ketone is a valuable building block in the total synthesis of over 50 natural products, including steroids.[4] Its bicyclic enedione framework, containing a carbonyl group, an α,β-unsaturated ketone, and an angular methyl group, provides a versatile scaffold for constructing the complex polycyclic systems found in steroids like cortisone, progesterone, and testosterone.[3][5][6]
Q3: What are the typical catalysts used for the Robinson annulation in this context?
A variety of catalysts can be employed, and the choice can significantly impact yield and stereoselectivity. Common catalysts include:
-
Bases: Potassium hydroxide (B78521) or sodium ethoxide are often used.[5][7]
-
Amines: Pyrrolidine (B122466) is a frequently used catalyst.[8]
-
Organocatalysts: L-proline and its derivatives are utilized to achieve enantioselective synthesis of the Wieland-Miescher ketone.[1][8][9]
Q4: Can other Michael acceptors be used instead of methyl vinyl ketone?
Yes, variations of the Robinson annulation exist that employ different Michael acceptors. For instance, the Wichterle reaction uses 1,3-dichloro-cis-2-butene as a substitute for methyl vinyl ketone to prevent undesirable polymerization.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of steroid precursors using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Wieland-Miescher Ketone | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[10] |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, solvent, and catalyst concentration. For instance, some protocols may require refluxing the reaction mixture.[8] | |
| Impure reagents. | Ensure all starting materials, especially methyl vinyl ketone which can polymerize, are purified before use. Freshly distilled MVK is recommended.[8] | |
| Catalyst deactivation. | Impurities in the starting materials or solvents can deactivate the catalyst. Ensure all materials are appropriately purified.[8] | |
| Formation of Side Products | Polymerization of methyl vinyl ketone. | Add the methyl vinyl ketone slowly to the reaction mixture. Using a variant like the Wichterle reaction with a less reactive Michael acceptor can also prevent this.[1] |
| Undesired aldol condensation products. | The choice of base and reaction conditions is critical. Milder conditions may be necessary to control the selectivity of the aldol condensation step. | |
| Michael addition without subsequent cyclization. | Ensure the conditions are suitable for the intramolecular aldol condensation to occur after the Michael addition. This may involve adjusting the base concentration or temperature. | |
| Lack of Stereoselectivity | Use of an achiral catalyst. | For enantioselective synthesis, employ a chiral catalyst such as L-proline.[1][8][9] |
| Incorrect reaction conditions for the chiral catalyst. | The effectiveness of chiral catalysts is often highly dependent on the solvent and temperature. Consult literature for optimized conditions for the specific catalyst being used. | |
| Epimerization of the product. | If the desired stereoisomer is prone to epimerization under the reaction conditions, consider using milder conditions or a different synthetic route that establishes the stereocenter irreversibly.[8] | |
| Incomplete Michael Addition | Insufficiently active catalyst or reagents. | Verify the purity and activity of the catalyst and reagents. Use freshly prepared solutions where applicable.[8] |
| Low reaction temperature. | While lower temperatures can enhance selectivity, they may also decrease the reaction rate. A careful optimization of the temperature profile may be required to drive the reaction to completion.[8] |
Experimental Protocols
Protocol 1: Synthesis of Wieland-Miescher Ketone via Robinson Annulation
This protocol is adapted from established procedures for the Robinson annulation to produce the Wieland-Miescher ketone.[8]
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Pyrrolidine (catalyst)
-
Benzene (solvent)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in benzene.
-
Catalyst Addition: Add a catalytic amount of pyrrolidine to the solution.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize with glacial acetic acid. The product can then be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Preparation of this compound
This protocol describes a method for the synthesis of the starting material, this compound, from 1,3-cyclohexanedione (B196179).[11][12]
Materials:
-
1,3-Cyclohexanedione
-
Dimethylamine (B145610) (50% aqueous solution)
-
Formaldehyde (B43269) (37% aqueous solution)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Hydrochloric acid (35%)
Procedure:
-
Mannich Reaction:
-
In a reactor, dissolve 1,3-cyclohexanedione and dimethylamine in methanol and warm the mixture to 30°C.
-
Add formaldehyde dropwise over one hour.
-
Maintain the reaction temperature at 40°C for 3 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
-
Catalytic Hydrogenation:
-
To the reaction mixture, add the 5% Pd/C catalyst.
-
Carry out the hydrogenation at 30°C under hydrogen gas pressure for 10-15 hours.
-
-
Isolation:
-
After the reaction is complete, filter off the catalyst.
-
Add water to the filtrate and remove methanol by distillation.
-
Adjust the pH of the residue to 6 with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain this compound.
-
Visual Guides
Caption: Robinson Annulation Workflow for Steroid Synthesis.
Caption: Troubleshooting Logic for Reaction Optimization.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Hydrogenation in 2-Methyl-1,3-cyclohexanedione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-1,3-cyclohexanedione via hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through two primary hydrogenation routes, each employing specific catalysts:
-
Hydrogenolysis of 2-dialkylaminomethyl-1,3-cyclohexanedione: This is a widely used two-step method. The first step involves a Mannich reaction with 1,3-cyclohexanedione (B196179), formaldehyde (B43269), and a dialkylamine. The resulting 2-dialkylaminomethyl-1,3-cyclohexanedione intermediate is then converted to the final product via hydrogenolysis.[1][2][3][4] Common catalysts for this step include Palladium on carbon (Pd/C) and Raney Nickel.[1][2][3][4]
-
Hydrogenation of Resorcinol (B1680541): This method involves the direct hydrogenation of resorcinol to 1,3-cyclohexanedione, which can then be methylated.[5][6][7] Finely powdered Nickel catalyst is a common choice for the initial hydrogenation of resorcinol.[5] Palladium on carbon (Pd/C) has also been studied for the selective hydrogenation of resorcinol to 1,3-cyclohexanedione.[6][7]
Q2: What are the typical reaction conditions for the hydrogenation step?
A2: Reaction conditions vary depending on the chosen catalyst and substrate. For the hydrogenolysis of 2-dialkylaminomethyl-1,3-cyclohexanedione, temperatures can range from 20°C to 200°C and pressures from atmospheric to 50 atm.[1][3][4] In the case of resorcinol hydrogenation using a nickel catalyst, the reaction is typically carried out at a temperature of 45–50°C and an initial hydrogen pressure of about 1900 lb.[5]
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to monitor the disappearance of the starting material (e.g., 2-dimethylaminomethyl-1,3-cyclohexanedione) to confirm the completion of the reaction.[8]
Q4: What is a typical yield for the synthesis of this compound?
A4: Yields can vary based on the synthetic route and reaction conditions. For the hydrogenolysis of 2-dimethylaminomethyl-1,3-cyclohexanedione using a 5% palladium-carbon catalyst, a yield of 87.0% has been reported.[8] The methylation of dihydroresorcinol (obtained from resorcinol hydrogenation) can result in an initial crop yield of 54–56%.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - Ensure the use of a fresh, high-quality catalyst. - Check for impurities in the starting materials or solvent that could act as catalyst poisons. - Increase the catalyst loading, but be mindful of potential side reactions.[6] |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Verify that the hydrogenation system is properly sealed and holding pressure. - Increase the hydrogen pressure within the safe limits of the equipment.[1][3][5] | |
| Incorrect Reaction Temperature: The temperature may be too low, leading to slow reaction kinetics. | - Gradually increase the reaction temperature while monitoring for side product formation.[1][3][5] | |
| Formation of Side Products/Low Selectivity | Over-hydrogenation: The desired product may be further reduced under the reaction conditions. | - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a more selective catalyst or milder reaction conditions (lower temperature and pressure). |
| Incorrect Catalyst Choice: The chosen catalyst may not be selective for the desired transformation. | - Review the literature for catalysts known to be selective for this specific hydrogenation. Palladium on carbon is often a good choice for hydrogenolysis.[1][3][8] | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst particles may be too fine, leading to slow filtration and catalyst leakage into the filtrate. | - Allow the reaction mixture to settle before filtration. - Use a filter aid such as Celite to improve filtration speed and efficiency. - Consider using a catalyst with a larger particle size if available. |
| Inconsistent Results Between Batches | Variability in Catalyst Quality: The activity of the catalyst can vary between batches. | - Purchase catalysts from a reputable supplier and request a certificate of analysis. - If preparing the catalyst in-house, ensure the preparation method is consistent. |
| Variability in Reaction Setup: Minor changes in the experimental setup can affect the reaction outcome. | - Maintain a consistent experimental protocol, including stirring speed, reactor geometry, and gas delivery. |
Catalyst Performance Data
| Catalyst | Substrate | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| 5% Palladium-carbon | 2-dimethylaminomethyl-1,3-cyclohexanedione | 30 | Atmospheric | 87.0 | 97.2 | [8] |
| Finely powdered Nickel | Resorcinol | 45-50 | ~1900 lb (~130 atm) | 54-56 (initial crop after subsequent methylation) | - | [5] |
| Palladium-carbon | 2-dialkylaminomethyl-1,3-cyclohexanedione | 20-200 | Normal to 50 atm | - | - | [1][3] |
| Raney Nickel | 2-dialkylaminomethyl-1,3-cyclohexanedione | 20-200 | Normal to 50 atm | - | - | [1][3] |
| Pd/C, Pt/C, or Raney-Ni | Solution from Mannich reaction | 20-60 | 0-1.0 MPa | - | 99.2 | [2] |
Key Experimental Protocols
1. Synthesis via Hydrogenolysis of 2-dimethylaminomethyl-1,3-cyclohexanedione [8]
-
Mannich Reaction: In a reactor, 300 parts of methanol (B129727), 56 parts of a 50% aqueous solution of dimethylamine, and 56 parts of 1,3-cyclohexanedione are combined and warmed to 30°C. A 37% aqueous solution of formaldehyde is then added dropwise over 1 hour. The reaction is maintained at 40°C for 3 hours, with the endpoint confirmed by HPLC monitoring of the unreacted 1,3-cyclohexanedione.
-
Hydrogenation: To the resulting reaction mixture, 10 parts of 5% palladium-carbon catalyst are added. Hydrogen gas is passed through the mixture at 30°C and atmospheric pressure for 15 hours. The completion of the reaction is monitored by HPLC to check for unreacted 2-dimethylaminomethyl-1,3-cyclohexanedione.
-
Work-up: The catalyst is removed by filtration at 30°C. Water (300 parts) is added to the filtrate, and methanol is removed by distillation. The residue is adjusted to pH 6 with 35% hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried at 70°C to yield this compound.
2. Synthesis via Hydrogenation of Resorcinol and subsequent Methylation [5]
-
Hydrogenation: A solution of 96.0 g of sodium hydroxide, 335 ml of water, and 220.2 g of resorcinol is placed in a hydrogenation bomb with 40.0 g of finely powdered nickel catalyst. The hydrogenation is conducted under an initial hydrogen pressure of about 1900 lb with agitation. The temperature is maintained at 45–50°C. The reaction is continued until a 10% excess of the theoretical amount of hydrogen has been absorbed.
-
Catalyst Removal: After cooling, the reaction mixture is poured out, and the catalyst is removed by filtration, washing with water.
-
Methylation: The combined filtrate and washings are transferred to a round-bottomed flask. Concentrated hydrochloric acid (33.5 ml), dioxane (145 ml), and methyl iodide (335 g) are added. The mixture is refluxed for 12–14 hours, with an additional 33.5 g of methyl iodide added after 7-8 hours.
-
Isolation: The mixture is cooled in an ice bath, and the crystallized this compound is collected by filtration, washed with cold water, and dried.
Process Workflow and Logic Diagrams
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for hydrogenation issues.
References
- 1. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 2. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 3. DE69206216T2 - Process for the preparation of this compound and 2-methylresorcinol. - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Methyl-1,3-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the purity assessment of 2-Methyl-1,3-cyclohexanedione, a key intermediate in pharmaceutical synthesis.
The accurate determination of purity for pharmaceutical intermediates like this compound is paramount for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for this purpose. This guide provides a comprehensive comparison of various HPLC and GC techniques, offering detailed experimental protocols and performance data to aid in method selection and development.
Comparison of Analytical Methods
The choice of analytical method for purity determination of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a summary of common chromatographic techniques with their respective advantages and disadvantages.
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Advantages | Potential Limitations |
| Reverse-Phase HPLC | C18 or Newcrom R1 | Acetonitrile (B52724)/Water or Methanol (B129727)/Water (with acid/buffer) | UV, MS | Robust, versatile, suitable for a wide range of polar and non-polar impurities. | May have limited retention for very polar impurities. |
| Normal-Phase HPLC | Silica or Diol | Hexane/Ethanol or other non-polar solvent mixtures | UV | Good for separating non-polar and moderately polar isomers. | Sensitive to water content in the mobile phase, less stable baselines. |
| HILIC | Amide or other polar phases | High organic content with a small amount of aqueous buffer | UV, MS | Excellent retention for very polar compounds. | Can have longer equilibration times. |
| GC-MS | 5% Phenyl Methylpolysiloxane | Helium | Mass Spectrometer (MS) | High sensitivity and specificity, excellent for identifying volatile impurities. | May require derivatization for polar analytes to improve volatility. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a starting point for method development and validation.
Method 1: Reverse-Phase HPLC on a C18 Column
This method is a widely applicable approach for the analysis of this compound and its potential impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) can be used for optimal separation. For a simpler isocratic method, a mixture of methanol and water (e.g., 40:60 v/v) can be employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Method 2: Reverse-Phase HPLC on a Newcrom R1 Column
This method utilizes a specialized reversed-phase column with low silanol (B1196071) activity, which can improve peak shape for basic compounds.
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Newcrom R1, 5 µm particle size.
-
Mobile Phase: Acetonitrile, water, and phosphoric acid[1][2]. For MS compatibility, formic acid should be used instead of phosphoric acid[1][2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or MS.
-
Sample Preparation: Prepare the sample as described in Method 1.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For polar compounds like diketones, derivatization is often necessary to improve volatility and thermal stability[3].
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation (with Derivatization): A two-step derivatization involving oximation followed by silylation is recommended to prevent keto-enol tautomerism[3].
-
Oximation: React the sample with O-methoxylamine hydrochloride.
-
Silylation: Follow with a silylating agent such as BSTFA with 1% TMCS.
-
Visualizing the Analytical Workflow
To better understand the process, the following diagrams illustrate a typical HPLC workflow and the decision-making process for selecting an appropriate analytical method.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-1,3-cyclohexanedione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Methyl-1,3-cyclohexanedione and two structurally related alternatives: 1,3-cyclohexanedione (B196179) and 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Understanding the NMR profiles of these cyclic diones is crucial for their identification, purity assessment, and the structural elucidation of their derivatives in various research and development applications.
A key feature of 1,3-dicarbonyl compounds is their existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is sensitive to factors such as the solvent and substitution pattern on the ring, which in turn significantly influences the observed NMR spectra. In many common NMR solvents like chloroform-d (B32938) (CDCl₃), both tautomers can be observed, providing a dynamic view of the molecule's structure.
Comparative ¹H NMR Data
The ¹H NMR spectra of these compounds are distinguished by the chemical shifts and multiplicities of the protons on the cyclohexane (B81311) ring. The presence of substituents (a methyl group at the C2 position or two methyl groups at the C5 position) introduces distinct changes compared to the parent 1,3-cyclohexanedione.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | -CH₃ | ~1.1 | d | 3H | ~7.0 |
| -CH- (at C2) | ~2.7 | q | 1H | ~7.0 | |
| -CH₂- (at C5) | ~2.0 | m | 2H | ||
| -CH₂- (at C4 & C6) | ~2.5 | m | 4H | ||
| 1,3-Cyclohexanedione | -CH₂- (at C2) | ~3.4 | s | 2H | |
| -CH₂- (at C5) | ~2.1 | quintet | 2H | ~6.5 | |
| -CH₂- (at C4 & C6) | ~2.6 | t | 4H | ~6.5 | |
| 5,5-Dimethyl-1,3-cyclohexanedione | -CH₃ (at C5) | ~1.1 | s | 6H | |
| -CH₂- (at C2) | ~3.3 | s | 2H | ||
| -CH₂- (at C4 & C6) | ~2.3 | s | 4H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for the diketo form is primarily presented.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbons are particularly noteworthy, as are the changes in the shifts of the ring carbons upon substitution.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C=O (at C1 & C3) | ~205 |
| -CH- (at C2) | ~55 | |
| -CH₃ | ~15 | |
| -CH₂- (at C4, C5, C6) | ~20-40 | |
| 1,3-Cyclohexanedione | -C=O (at C1 & C3) | ~200 |
| -CH₂- (at C2) | ~58 | |
| -CH₂- (at C4, C5, C6) | ~20-40 | |
| 5,5-Dimethyl-1,3-cyclohexanedione | -C=O (at C1 & C3) | ~203 |
| -C(CH₃)₂ (at C5) | ~32 | |
| -CH₃ | ~28 | |
| -CH₂- (at C2, C4, C6) | ~50 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation for NMR Analysis [1][2][3][4]
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing : Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for these compounds.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[1]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small cotton or glass wool plug can be placed in the pipette.
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
Data Acquisition [1]
The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Pulse Program : A standard single-pulse experiment.
-
Spectral Width : Typically 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 for moderately concentrated samples.
¹³C NMR Acquisition Parameters:
-
Pulse Program : A standard proton-decoupled single-pulse experiment.
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 to several thousand, depending on the sample concentration.
Visualizing Structural Relationships and Workflow
To better illustrate the relationship between the compared compounds and the general workflow of an NMR experiment, the following diagrams are provided.
Caption: Structures of the compared cyclohexanediones.
Caption: A typical workflow for an NMR experiment.
References
Mass Spectrometry Approaches for the Analysis of 2-Methyl-1,3-cyclohexanedione Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction products derived from 2-Methyl-1,3-cyclohexanedione is critical for researchers in synthetic chemistry and drug development. Mass spectrometry (MS) stands as a cornerstone technique for the identification and characterization of these products, which often result from reactions such as Michael additions, Knoevenagel condensations, and alkylations. This guide provides a comparative overview of common mass spectrometry techniques employed for this purpose, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique is pivotal and depends on the physicochemical properties of the reaction products, such as their volatility, thermal stability, and polarity. The two primary approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside direct infusion techniques for rapid screening.
| Technique | Analytes | Sample Preparation | Ionization | Key Advantages | Key Limitations |
| GC-MS | Volatile & Thermally Stable Compounds | Often requires derivatization (e.g., silylation, oximation) to increase volatility and prevent tautomerism. | Electron Ionization (EI) | Excellent chromatographic separation, provides detailed structural information through reproducible fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity to sample preparation. |
| LC-MS | Wide range of polarities, non-volatile & thermally labile compounds | Minimal sample preparation, often just dissolution in a suitable solvent. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Broad applicability, soft ionization preserves the molecular ion, suitable for complex mixtures. | Chromatographic resolution may be lower than GC. Matrix effects can suppress ionization. |
| Direct Infusion ESI-MS | Screening of reaction mixtures | Simple dilution of the reaction mixture. | Electrospray Ionization (ESI) | High throughput, provides rapid molecular weight information of major components. | No chromatographic separation, leading to potential ion suppression and difficulty in analyzing complex mixtures. Isomeric differentiation is not possible. |
Data Presentation: Mass Spectral Data of this compound and its Derivatives
The following tables summarize key mass spectral data for this compound and representative reaction products.
Table 1: GC-MS Data for this compound
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 126 | 98 (100%), 70 (75%), 55 (85%), 42 (65%) |
Data sourced from PubChem CID 70945.
Table 2: Comparison of Derivatization Strategies for GC-MS Analysis of 1,3-Dione Reaction Products
| Derivatization Strategy | Expected Outcome | Advantages | Disadvantages |
| Silylation (e.g., with BSTFA) | Silylation of the enol form. | Single-step reaction. | May result in multiple peaks if both keto and enol forms are present and react differently. |
| Oximation followed by Silylation | Forms a stable oxime derivative, followed by silylation of any remaining hydroxyl groups. | "Locks" the molecule in a single form, preventing tautomerism and leading to sharper, single peaks. | Two-step process, more time-consuming. |
This data is adapted from derivatization strategies for the similar compound 2,4,4-Trimethyl-1,3-cyclohexanedione and is applicable to reaction products of this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of a Michael Adduct of this compound (with Derivatization)
This protocol is adapted for a typical Michael adduct, which may exhibit tautomerism.
1. Derivatization (Two-Step Oximation-Silylation):
-
Oximation:
-
Dissolve approximately 1 mg of the dried reaction product in 100 µL of pyridine.
-
Add 50 µL of a 2% (w/v) solution of methoxylamine hydrochloride in pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Silylation:
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 60 minutes.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Protocol 2: LC-MS Analysis of a Knoevenagel Condensation Product
Knoevenagel condensation products are often more polar and less volatile, making them ideal for LC-MS.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the reaction mixture in 1 mL of methanol (B129727) or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: m/z 100-1000.
-
Visualizations
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of this compound reaction products.
Caption: Simplified reaction pathways for Michael addition and Knoevenagel condensation of this compound.
A Comparative Guide to Alternatives for 2-Methyl-1,3-cyclohexanedione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclic β-Diketones in Annulation and Multicomponent Reactions.
In the realm of organic synthesis, the construction of complex cyclic systems is a foundational endeavor. For decades, 2-methyl-1,3-cyclohexanedione has served as a cornerstone building block, particularly in the Robinson annulation for the stereocontrolled synthesis of terpenes, steroids, and other polycyclic natural products. However, a range of alternative cyclic β-diketones, each with its unique structural features and reactivity profile, offer distinct advantages in various synthetic contexts. This guide provides a comprehensive comparison of this compound with its principal alternatives: 1,3-cyclohexanedione (B196179), dimedone (5,5-dimethyl-1,3-cyclohexanedione), and 1,3-cyclopentanedione (B128120). We present a critical evaluation of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Performance in the Robinson Annulation: A Quantitative Comparison
The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, is a powerful tool for the formation of six-membered rings. The choice of the cyclic β-dicarbonyl compound significantly influences the reaction's efficiency and the structure of the resulting polycyclic ketone. The table below summarizes the performance of this compound and its alternatives in the synthesis of Wieland-Miescher ketone and its analogues, which are key intermediates in steroid synthesis.
| Reagent | Product | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Wieland-Miescher Ketone | L-Proline, DMSO | 70-80% | [1][2] |
| 1,3-Cyclohexanedione | 8a-H-Wieland-Miescher Ketone Analogue | L-Proline, DMF | ~75% | [3] |
| Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) | 4,4-Dimethyl-Wieland-Miescher Ketone Analogue | L-Proline, DMF | Good to high yields | [3] |
| 1,3-Cyclopentanedione | Hajos-Parrish Ketone | L-Proline, DMF | 93% |
Key Observations:
-
This compound remains a highly effective substrate for the synthesis of the classic Wieland-Miescher ketone, consistently providing good to excellent yields.
-
1,3-Cyclohexanedione , lacking the 2-methyl group, serves as a precursor to the corresponding desmethyl analogue of the Wieland-Miescher ketone.
-
Dimedone , with its gem-dimethyl group at the 5-position, is a valuable alternative for synthesizing analogues with a quaternary carbon center, often proceeding in high yields.
-
1,3-Cyclopentanedione , with its five-membered ring, leads to the formation of the Hajos-Parrish ketone, a crucial building block for different classes of natural products. The reaction to form the Hajos-Parrish ketone is notably efficient.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new synthetic targets. Below are representative protocols for the Robinson annulation using this compound and 1,3-cyclopentanedione.
Synthesis of Wieland-Miescher Ketone using this compound
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Acetic acid
Procedure:
-
A solution of this compound (126.1 g, 1.0 mol) and methyl vinyl ketone (84.1 g, 1.2 mol) in 500 mL of benzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
A solution of pyrrolidine (8.5 g, 0.12 mol) in 25 mL of benzene is added dropwise to the stirred reaction mixture at room temperature over a period of 30 minutes.
-
The mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is washed successively with 1N HCl (2 x 100 mL), saturated NaHCO3 solution (2 x 100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford the Wieland-Miescher ketone. Typical Yield: 70-80%.
Synthesis of Hajos-Parrish Ketone using 1,3-Cyclopentanedione
Materials:
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-methyl-1,3-cyclopentanedione (11.2 g, 0.1 mol) in 100 mL of dry DMF is added L-proline (1.15 g, 0.01 mol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl vinyl ketone (7.7 g, 0.11 mol) is then added dropwise over a period of 15 minutes.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The mixture is then poured into 500 mL of ice-water and extracted with ethyl acetate (B1210297) (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to give the Hajos-Parrish ketone. Typical Yield: 93%.
Reaction Pathways and Logical Relationships
The Robinson annulation proceeds through a well-established sequence of a Michael addition followed by an intramolecular aldol condensation. The choice of the cyclic β-diketone influences the substitution pattern of the final product.
Caption: Comparative workflow of the Robinson annulation using different cyclic β-diketones.
The fundamental mechanism of the Robinson annulation remains consistent across these substrates. The initial Michael addition involves the formation of an enolate from the β-diketone, which then attacks the β-carbon of an α,β-unsaturated ketone like MVK. The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation to form the six-membered ring.
Caption: Generalized mechanism of the Robinson annulation.
Conclusion
While this compound is a robust and reliable reagent for the synthesis of the Wieland-Miescher ketone, its alternatives offer valuable synthetic flexibility. Dimedone provides access to gem-disubstituted systems, 1,3-cyclohexanedione to the parent bicyclic core, and 1,3-cyclopentanedione to the isomeric Hajos-Parrish ketone framework. The choice of the cyclic β-diketone should be guided by the specific structural requirements of the target molecule. The provided data and protocols serve as a practical guide for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Study of Cyclic 1,3-Diones in Annulation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is paramount to the success of synthetic strategies. Cyclic 1,3-diones are a versatile class of compounds widely employed in annulation reactions to construct complex molecular architectures, particularly heterocyclic scaffolds of medicinal interest. This guide provides an objective comparison of the performance of common cyclic 1,3-diones—namely derivatives of barbituric acid, cyclohexane-1,3-dione (e.g., dimedone), and Meldrum's acid—in annulation reactions, supported by experimental data and detailed protocols.
This comparative analysis delves into the reactivity and synthetic utility of these key cyclic 1,3-diones, with a focus on their application in multicomponent and tandem annulation reactions. Key performance indicators such as reaction yields and conditions are presented to aid in the selection of the optimal reagent for a given synthetic transformation.
Reactivity and Acidity: A Comparative Overview
The reactivity of cyclic 1,3-diones in annulation reactions is intrinsically linked to the acidity of their C-H protons at the central methylene (B1212753) group, which dictates the ease of enolate formation. A comparative analysis of the pKa values in DMSO reveals a clear trend in acidity:
| Compound | pKa (in DMSO) |
| Meldrum's Acid | 7.03[1] |
| Barbituric Acid | 8.4[1] |
| Dimedone | 11.2 |
Meldrum's acid is significantly more acidic than barbituric acid and dimedone. This heightened acidity is attributed to the constrained boat conformation of the 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) ring, which minimizes steric hindrance and allows for efficient delocalization of the negative charge in the corresponding anion.[1]
In terms of nucleophilicity, the anion of barbituric acid exhibits a character intermediate between that of Meldrum's acid and dimedone anions.[1] This is noteworthy as it is not a direct correlation with the pKa values. Furthermore, N,N'-disubstituted barbituric acids, such as 1,3-dimethylbarbituric acid, are more reactive than the parent compound, a phenomenon ascribed to the electron-donating effect of the N-alkyl groups.[1]
When these cyclic 1,3-diones are transformed into their arylidene derivatives (e.g., via Knoevenagel condensation), they become potent electrophiles for conjugate additions. Notably, 5-arylidene 1,3-dimethylbarbituric acid and 5-arylidene Meldrum's acid exhibit similar electrophilicity parameters, suggesting comparable reactivity in subsequent Michael addition steps of a cascade annulation.[1]
Performance in Multicomponent Annulation Reactions
A direct comparison of the performance of barbituric acid derivatives and dimedone can be seen in a one-pot, three-component tandem Aldol-Michael reaction with various aromatic aldehydes. This reaction, conducted in an aqueous diethylamine (B46881) medium, provides a green and efficient route to novel zwitterionic dimedone-barbituric acid derivatives.[2]
The following table summarizes the yields obtained for a range of substituted aldehydes, highlighting the comparative efficacy of N,N'-dimethylbarbituric acid and thiobarbituric acid versus dimedone under identical reaction conditions.[2]
| Aldehyde (ArCHO) | Barbituric Acid Derivative | Product Yield (%) |
| 4-Chlorobenzaldehyde | N,N'-Dimethylbarbituric acid | 98 |
| 4-Chlorobenzaldehyde | Thiobarbituric acid | 95 |
| 4-Fluorobenzaldehyde | N,N'-Dimethylbarbituric acid | 96 |
| 4-Fluorobenzaldehyde | Thiobarbituric acid | 94 |
| 4-Bromobenzaldehyde | N,N'-Dimethylbarbituric acid | 95 |
| 4-Bromobenzaldehyde | Thiobarbituric acid | 92 |
| 4-Nitrobenzaldehyde | N,N'-Dimethylbarbituric acid | 96 |
| 4-Nitrobenzaldehyde | Thiobarbituric acid | 94 |
| 3-Nitrobenzaldehyde | N,N'-Dimethylbarbituric acid | 94 |
| 3-Nitrobenzaldehyde | Thiobarbituric acid | 93 |
| 2,4-Dichlorobenzaldehyde | N,N'-Dimethylbarbituric acid | 92 |
| 2,4-Dichlorobenzaldehyde | Thiobarbituric acid | 90 |
| 4-Hydroxybenzaldehyde | N,N'-Dimethylbarbituric acid | 90 |
| 4-Hydroxybenzaldehyde | Thiobarbituric acid | 88 |
| 4-Methoxybenzaldehyde | N,N'-Dimethylbarbituric acid | 92 |
| 4-Methoxybenzaldehyde | Thiobarbituric acid | 89 |
In this specific multicomponent annulation, both N,N'-dimethylbarbituric acid and thiobarbituric acid consistently provide excellent yields, often slightly higher than those obtained with dimedone under the same conditions. This suggests that for this type of transformation, the barbituric acid scaffold is a highly effective nucleophile.
Experimental Protocols
General Procedure for the Tandem Aldol-Michael Reaction of Barbituric Acid Derivatives, Dimedone, and Aldehydes[2]
A mixture of the barbituric acid derivative (1.5 mmol), dimedone (1.5 mmol), the aromatic aldehyde (1.5 mmol), and diethylamine (1.5 mmol) in water (1.5 mL) is stirred at room temperature for a specified time (typically 15-30 minutes). After completion of the reaction (monitored by TLC), the solid product is collected by filtration, washed with water, and then recrystallized from ethanol (B145695) to afford the pure product.
General Procedure for a Michael Addition Reaction[3]
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclic 1,3-dione (1.0 mmol) and the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.2 mmol). Dissolve the reactants in an anhydrous solvent (e.g., ethanol, THF). Add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 mmol) to the solution at the desired temperature (e.g., room temperature or cooled in an ice bath). Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the discussed annulation reactions.
Caption: Tandem Aldol-Michael reaction pathway.
Caption: General experimental workflow for annulation.
Conclusion
The choice of a cyclic 1,3-dione for an annulation reaction should be guided by its acidity, nucleophilicity, and the specific reaction conditions. Meldrum's acid, with its high acidity, is an excellent substrate for reactions requiring facile enolate formation. Barbituric acid and its derivatives offer a balance of reactivity and are particularly effective in certain multicomponent reactions, as demonstrated by the high yields in the synthesis of dimedone-barbituric acid derivatives.[2] Dimedone, while less acidic, remains a widely used and effective building block in a variety of annulation strategies, including the classic Robinson annulation.[3]
For drug development professionals, the ability to generate diverse scaffolds is crucial. The subtle yet significant differences in reactivity among these cyclic 1,3-diones can be exploited to tune reaction outcomes and access a wider range of novel chemical entities. This guide provides a foundational understanding to inform the rational selection of these valuable synthetic precursors.
References
efficiency of 2-Methyl-1,3-cyclohexanedione in Michael additions compared to other diones
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon bond formation, is a widely utilized reaction in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. The choice of the nucleophilic donor is critical to the efficiency and outcome of this reaction. This guide provides an objective comparison of the performance of 2-Methyl-1,3-cyclohexanedione and other common 1,3-diones—1,3-cyclohexanedione (B196179), dimedone, and acetylacetone (B45752)—in Michael additions, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The efficiency of a Michael donor is intrinsically linked to the stability of the resulting enolate, which is influenced by the acidity of the α-proton. The pKa value is a direct measure of this acidity; a lower pKa indicates a more acidic proton and a more stable, and therefore more readily formed, conjugate base. The following table summarizes the pKa values of the selected diones and reported yields for their Michael addition to methyl vinyl ketone (MVK), a common Michael acceptor.
| Dione Donor | Structure | pKa | Reported Yield (%)[1][2] | Reaction Time (h)[1][2] |
| This compound | ~5.58 (Predicted) | 96-99 | 8 | |
| 1,3-Cyclohexanedione | 5.26 | Not explicitly reported for isolated Michael adduct | Not explicitly reported | |
| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 5.15 | 85 | 1 | |
| Acetylacetone (2,4-pentanedione) | 8.9 | High yields reported under various conditions | Varies |
Note on Data Comparability: The reported yields are sourced from different studies with varying reaction conditions. Therefore, this table should be used as a general guide to the reactivity of these diones rather than a direct, quantitative comparison of their efficiency under identical conditions. The high yield reported for this compound is from a well-optimized, large-scale protocol.
Discussion of Efficiency
The acidity of the α-proton between the two carbonyl groups is a key determinant of the nucleophilicity of the corresponding enolate. A lower pKa value facilitates the deprotonation to form the enolate, which is the active nucleophile in the Michael addition.
-
Dimedone and 1,3-Cyclohexanedione: With the lowest pKa values, dimedone and 1,3-cyclohexanedione are the most acidic among the cyclic diones. This suggests that they readily form their respective enolates, which are excellent nucleophiles. The high yield reported for the Michael addition of dimedone supports this.
-
This compound: The presence of a methyl group at the α-position slightly decreases the acidity compared to the unsubstituted 1,3-cyclohexanedione, as reflected in its slightly higher predicted pKa. However, it remains a highly effective Michael donor, with exceptionally high yields reported under optimized conditions. The methyl group can also influence the stereochemical outcome of the reaction.
-
Acetylacetone: As an acyclic dione, acetylacetone has a significantly higher pKa, making it less acidic than its cyclic counterparts. Consequently, it requires stronger basic conditions to form the enolate. Despite this, it is widely used as a Michael donor and can provide high yields of the adduct under appropriate conditions.
Experimental Protocols
The following is a detailed, high-yield protocol for the Michael addition of this compound to methyl vinyl ketone, adapted from Organic Syntheses. This protocol can be adapted for other diones with appropriate adjustments to reaction time and purification methods.
Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione [1][2]
-
Materials:
-
This compound (10.1 g, 80.0 mmol, 1 equiv)
-
Triethylamine (0.12 mL, 0.80 mmol, 0.01 equiv)
-
Methyl vinyl ketone (6.50 g, 92.7 mmol, 1.16 equiv)
-
Ethyl acetate (B1210297) (EtOAc)
-
Decolorizing charcoal
-
-
Equipment:
-
50-mL Erlenmeyer flask with a magnetic stir bar
-
Rubber septum
-
Thermocouple probe
-
500-mL and 1-L round-bottomed flasks
-
Heating mantle
-
Medium-porosity sintered glass funnel
-
Rotary evaporator
-
-
Procedure:
-
To a 50-mL Erlenmeyer flask, add this compound, triethylamine, and methyl vinyl ketone.
-
Cap the flask with a rubber septum and insert a thermocouple probe.
-
Stir the heterogeneous mixture vigorously at room temperature for 8 hours. The initial thick suspension will gradually become a dark brown oil.
-
Transfer the oil to a 500-mL round-bottomed flask using 100 mL of EtOAc.
-
Add 3 g of decolorizing charcoal, warm the mixture to 40-45 °C, and stir for 30 minutes.
-
After cooling to room temperature, filter the mixture through a pad of silica gel (50 g) in a sintered glass funnel.
-
Elute the silica cake with EtOAc (4 x 75 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator (40 °C bath).
-
Dry the resulting oil under vacuum to a constant weight to obtain the product as a light yellow oil (Yield: 96–99%).
-
Visualizations
Reaction Mechanism: Michael Addition of a 1,3-Dione
The general mechanism for the base-catalyzed Michael addition of a 1,3-dione to an α,β-unsaturated ketone involves three key steps: enolate formation, nucleophilic attack, and protonation.
Caption: General mechanism of the base-catalyzed Michael addition of a 1,3-dione.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Michael addition of a 1,3-dione.
Caption: A generalized experimental workflow for the Michael addition of 1,3-diones.
References
A Comparative Guide to Analytical Methods for Monitoring 2-Methyl-1,3-cyclohexanedione Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. The synthesis of complex molecules often involves intermediates like 2-Methyl-1,3-cyclohexanedione, a versatile building block in the pharmaceutical industry. This guide provides an objective comparison of key analytical methods for monitoring the progress of reactions involving this compound, supported by experimental data and detailed protocols.
Introduction to Analytical Monitoring
Reactions involving this compound, such as alkylations, condensations (e.g., Robinson annulation), and dehydrogenations, require robust analytical techniques to track the consumption of reactants and the formation of products and byproducts. The choice of method depends on factors including the reaction matrix, the required sensitivity and specificity, and the desired speed of analysis. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. UV-Visible (UV-Vis) Spectroscopy can also be a valuable tool for kinetic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for monitoring the progress of this compound reactions due to its versatility, robustness, and ability to analyze non-volatile and thermally labile compounds.[1] Reversed-phase HPLC with UV detection is particularly well-suited for this purpose.[2]
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[1]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[1]
Mobile Phase:
-
A mixture of acetonitrile (B52724), water, and an acidifying agent like phosphoric acid is commonly used.[2] A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 5.4 mM, pH 2.8).[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 254 nm or 280 nm, depending on the chromophores of the reactants and products.[1][3]
-
Injection Volume: 10-20 µL[1]
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1,3-diketones like this compound, derivatization is often necessary to improve volatility and thermal stability, and to prevent issues arising from keto-enol tautomerism.[4]
Experimental Protocol: GC-MS with Derivatization
Derivatization (Two-Step Oximation-Silylation): [4]
-
Oximation: React the sample with a solution of O-methoxylamine hydrochloride in pyridine (B92270) to convert the ketone groups to methoximes. This stabilizes the enol form.
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to convert any hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
Instrumentation:
-
GC system with a split/splitless injector and a capillary column, coupled to a Mass Spectrometric detector.[5]
GC Conditions:
-
Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Start at 60-80°C, hold for 1-2 minutes, then ramp at 10°C/min to 280-320°C and hold for 5 minutes.[5][7]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 50 to 600.[7]
-
Temperatures: Transfer line at 280°C, ion source at 230°C.[7]
Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it a powerful tool for in-situ reaction monitoring without the need for calibration standards.[8] Both ¹H and ¹³C NMR can be used to track the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol: ¹H NMR for Reaction Monitoring
Sample Preparation:
-
The reaction can be carried out directly in an NMR tube.
-
Use a deuterated solvent that is suitable for the reaction chemistry.
-
Add a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another inert compound with a singlet in a clear region of the spectrum) for accurate quantification.
NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.[9]
-
Number of Scans (ns): Choose a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest in a reasonable time frame.
-
Acquisition Time (aq): Should be long enough to resolve key signals.
Data Analysis:
-
Acquire spectra at regular time intervals.
-
Integrate the signals corresponding to the starting material and product(s) relative to the internal standard.
-
Calculate the concentration of each species at each time point.
Logical Relationship for NMR Quantification
UV-Visible (UV-Vis) Spectroscopy
For reactions where the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be a simple and effective method for kinetic analysis.[10] It is particularly useful for studying reactions like Michael additions where changes in conjugation can lead to significant shifts in the UV-Vis spectrum.[11]
Experimental Protocol: UV-Vis for Kinetic Studies
Instrumentation:
-
A diode-array or scanning UV-Vis spectrophotometer with a thermostatted cuvette holder.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the species to be monitored.
-
Prepare the reaction mixture, excluding one reactant if the reaction is fast.
-
Place the mixture in a cuvette in the spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding the final reactant and start acquiring absorbance data at the predetermined λmax over time.
Data Analysis:
-
Use Beer-Lambert's law (A = εbc) to convert absorbance values to concentration.
-
Plot concentration versus time to determine the reaction rate and order.[12]
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Chromatographic separation in a liquid phase followed by UV detection. | Chromatographic separation in a gas phase followed by mass analysis. | Nuclear magnetic resonance of atomic nuclei. | Absorption of UV-visible light by molecules. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[13] | Requires volatile and thermally stable analytes or derivatization.[13] | Not dependent on volatility. | Not dependent on volatility. |
| Derivatization | Not usually required. | Often necessary for 1,3-diketones to prevent tautomerism.[4] | Not required. | Not required. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent (pg to fg range).[13] | Lower sensitivity (µg to mg range). | Moderate to good, depends on molar absorptivity. |
| Specificity | Good, based on retention time. Can be enhanced with a mass detector (LC-MS). | Excellent, based on retention time and mass fragmentation pattern.[13] | Excellent, provides detailed structural information. | Low, susceptible to interference from other absorbing species. |
| Quantification | Requires calibration standards. | Requires calibration standards (or internal standards). | Can be quantitative without calibration using an internal standard.[8] | Requires calibration standards. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample (excluding derivatization). | Typically 1-10 minutes per spectrum. | Very fast, real-time monitoring is possible. |
| Cost | Moderate initial and running costs. | High initial cost, moderate running costs. | Very high initial cost, moderate running costs. | Low initial and running costs. |
Conclusion
The selection of an analytical method for monitoring reactions of this compound should be guided by the specific requirements of the analysis.
-
HPLC is a versatile and robust method for routine monitoring of reaction progress, offering a good balance of performance and cost.
-
GC-MS provides superior specificity and sensitivity, especially for identifying unknown byproducts, but requires a derivatization step for 1,3-diketones.
-
NMR Spectroscopy is unparalleled for its ability to provide structural information and for absolute quantification without the need for specific analyte standards, making it ideal for mechanistic studies.
-
UV-Vis Spectroscopy is a simple, cost-effective option for real-time kinetic studies, provided there is a suitable chromophore to monitor.
For comprehensive process understanding and in-depth analysis, an orthogonal approach using two or more of these techniques is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylcyclohexane-1,3-dione | SIELC Technologies [sielc.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imserc.northwestern.edu [imserc.northwestern.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Methyl-1,3-cyclohexanedione
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 2-Methyl-1,3-cyclohexanedione is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering experimental data and protocols to inform your selection process.
Comparison of Synthetic Routes
Two primary, well-documented methods for the synthesis of this compound are the direct methylation of 1,3-cyclohexanedione (B196179) derived from resorcinol (B1680541) and a two-step approach involving a Mannich reaction followed by hydrogenolysis. The choice between these routes will depend on factors such as desired yield, purity, available equipment, and handling of reagents.
| Parameter | Route 1: From Resorcinol | Route 2: From 1,3-cyclohexanedione (via Mannich Reaction) |
| Starting Materials | Resorcinol, Sodium Hydroxide (B78521), Nickel Catalyst, Methyl Iodide | 1,3-cyclohexanedione, Formaldehyde (B43269), Dimethylamine (B145610), Palladium-Carbon Catalyst |
| Key Intermediates | 1,3-cyclohexanedione (in situ) | 2-Dimethylaminomethyl-1,3-cyclohexanedione |
| Overall Yield | 57-61%[1] | Up to 93%[2] |
| Purity of Final Product | Recrystallization required to achieve high purity[1] | High purity (up to 99.2%) achievable after filtration and drying[2] |
| Reaction Conditions | High pressure hydrogenation (approx. 1900 psi), reflux | Atmospheric pressure, moderate temperatures (30-40°C) |
| Reagent Toxicity/Handling | Methyl iodide is toxic and a potential alkylating agent. High-pressure hydrogenation requires specialized equipment. | Formaldehyde is a known carcinogen. Palladium catalyst can be flammable. |
| Scalability | Has been performed on a 9-mole scale of resorcinol.[1] | Described in several patents, suggesting good industrial scalability.[2][3][4][5][6] |
Experimental Protocols
Route 1: Synthesis from Resorcinol
This one-pot procedure involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, which is then methylated in situ without isolation of the intermediate.[1]
Materials:
-
Resorcinol
-
Sodium Hydroxide
-
Water
-
Nickel Catalyst (finely powdered)
-
Hydrogen Gas
-
Concentrated Hydrochloric Acid
-
Dioxane
-
Methyl Iodide
Procedure:
-
A solution of sodium hydroxide in water is prepared, and resorcinol is dissolved in it.
-
This solution and a nickel catalyst are placed in a high-pressure hydrogenation bomb.
-
Hydrogenation is carried out at 45-50°C under an initial hydrogen pressure of approximately 1900 psi until the theoretical amount of hydrogen is absorbed.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate is partially neutralized with concentrated hydrochloric acid.
-
Dioxane and methyl iodide are added, and the mixture is refluxed for 12-14 hours. Additional methyl iodide is added after 7-8 hours.
-
The reaction mixture is cooled in an ice bath to crystallize the product.
-
The crystalline this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from 95% ethanol.
Route 2: Synthesis from 1,3-cyclohexanedione via Mannich Reaction
This two-step synthesis first involves the formation of a Mannich base from 1,3-cyclohexanedione, which is then hydrogenolyzed to the final product.[2][7]
Materials:
-
1,3-cyclohexanedione
-
Aqueous Dimethylamine solution
-
Aqueous Formaldehyde solution
-
Palladium on Carbon catalyst (5%)
-
Hydrogen Gas
-
Hydrochloric Acid
Procedure: Step 1: Mannich Reaction
-
1,3-cyclohexanedione is dissolved in methanol in a reactor.
-
An aqueous solution of dimethylamine is added, and the mixture is warmed to 30°C.
-
An aqueous solution of formaldehyde is added dropwise over one hour.
-
The reaction is maintained at 40°C for 3 hours. The reaction progress can be monitored by HPLC.
Step 2: Catalytic Hydrogenation
-
To the reaction mixture from Step 1, a 5% palladium-carbon catalyst is added.
-
Hydrogen gas is passed through the mixture at 30°C and atmospheric pressure for approximately 15 hours. The completion of the reaction is monitored by HPLC.
-
The catalyst is removed by filtration.
-
Water is added to the filtrate, and methanol is removed by distillation.
-
The pH of the remaining aqueous solution is adjusted to 6 with hydrochloric acid to precipitate the product.
-
The solid this compound is collected by filtration, washed with water, and dried.
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the chemical transformations in each synthetic route.
Caption: Synthetic pathway from Resorcinol.
Caption: Synthetic pathway via Mannich reaction.
Logical Workflow for Synthesis and Analysis
The following diagram outlines the general workflow from starting materials to the final, purified product for both synthetic routes, including a crucial analysis step.
Caption: General experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 3. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 4. DE69206216T2 - Process for the preparation of this compound and 2-methylresorcinol. - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5276198A - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-1,3-cyclohexanedione: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Methyl-1,3-cyclohexanedione, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While not classified as a hazardous substance for transport, good laboratory practice dictates minimizing exposure.[1]
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and a lab coat.[1][2] In case of dust generation, a dust respirator is recommended.
-
Ventilation: Always handle the compound in a well-ventilated area to minimize inhalation of any dust.[3]
-
Spill Management:
-
Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a clean, dry, labeled, and sealable container for disposal.[1][2]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or waterways.[1]
-
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] Chemical waste generators are responsible for the correct classification and disposal of their waste.[4]
-
Waste Identification and Classification:
-
Treat all waste chemicals, including this compound and materials contaminated with it, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[5]
-
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), causing skin and serious eye irritation, and may cause respiratory irritation.[4]
-
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for the waste.[6][7] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[8]
-
The container must have a secure, screw-on cap.[6] Do not use corks or parafilm to seal the container.[6]
-
Ensure the container is clean and dry before adding the waste.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS office.[5][8]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.[8]
-
The words "Hazardous Waste".[8]
-
Appropriate hazard pictograms.[8]
-
-
-
Storage:
-
Store the waste container in a designated hazardous waste storage area.[6]
-
Keep the container closed except when adding waste.[6]
-
Segregate incompatible wastes. This compound is incompatible with strong oxidizing agents and bases.[4]
-
Utilize secondary containment to capture any potential leaks or spills.[6]
-
-
Disposal Request and Collection:
Disposal Options Overview
The recommended disposal methods for this compound, as indicated in safety data sheets, involve professional waste management services.
| Disposal Method | Description | Regulatory Considerations |
| Licensed Landfill | Burial of the chemical waste in a landfill specifically licensed to handle such materials. | Must be in accordance with local, regional, and national environmental regulations. |
| Licensed Incineration | Destruction of the chemical waste by burning in a licensed incinerator, often after being mixed with a suitable combustible material. | Requires a licensed facility and adherence to air quality and emission standards. |
| Recycling/Reclamation | Consult the manufacturer for potential recycling or reclamation options. | Availability of such programs is dependent on the manufacturer and local facilities. |
| Sewer/Drain Disposal | Not Recommended. Disposal of chemicals via the sanitary sewer is generally not permitted without written permission from EHS.[8] | Prohibited unless explicitly approved by the relevant environmental safety authority. |
| Solid Waste (Trash) Disposal | Prohibited. Disposal of chemical waste in the regular trash is not allowed.[8][9] | A violation of hazardous waste regulations. |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific safety and disposal guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling 2-Methyl-1,3-cyclohexanedione
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for the handling of 2-Methyl-1,3-cyclohexanedione, including personal protective equipment (PPE) specifications, and detailed operational and disposal plans.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are crucial to minimize exposure and ensure safety when handling this compound. Below is a summary of recommended PPE, compiled from safety data sheets and chemical resistance guides.
| PPE Category | Type/Specification | Quantitative Data/Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Hand Protection | Chemical-resistant gloves. | Natural rubber and butyl gloves are rated as "Very Good" for ketones. Nitrile gloves are generally not recommended for ketones. Always inspect gloves for degradation before use.[4][5] |
| Body Protection | Laboratory coat or appropriate protective clothing. | Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. | For dusts, a type N95 (US) or P2 (EU) filter is recommended. For vapors, an organic vapor (OV) cartridge is suitable. A combination cartridge may be necessary if both dust and vapors are present.[7][8] |
Experimental Protocols: Operational and Disposal Plans
Adherence to standardized operational and disposal procedures is essential for the safe handling of this compound.
Operational Plan:
-
Preparation:
-
Handling:
-
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Disposal Plan:
All waste must be handled in accordance with local, state, and federal regulations.[9]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of it down the drain.[2]
-
Decontaminate empty containers before disposal.
-
Workflow for PPE Selection and Use
Caption: Workflow for PPE selection, use, and disposal.
References
- 1. This compound(1193-55-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. oehs.ecu.edu [oehs.ecu.edu]
- 6. echemi.com [echemi.com]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. toolup.com [toolup.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1193-55-1 Name: 2-methylcyclohexane-1,3-dione [xixisys.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
